molecular formula C15H24O3 B15618182 Nardosinonediol

Nardosinonediol

Cat. No.: B15618182
M. Wt: 252.35 g/mol
InChI Key: DBDGFZLAYDIKSV-JWFUOXDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydronardosinon has been reported in Nardostachys jatamansi with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(3R,4S,4aR,5R)-3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one

InChI

InChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1

InChI Key

DBDGFZLAYDIKSV-JWFUOXDNSA-N

Origin of Product

United States

Foundational & Exploratory

Nardosinonediol's Neuroprotective Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nardosinonediol, a sesquiterpenoid compound, has emerged as a promising neuroprotective agent with multifaceted mechanisms of action. This technical guide provides an in-depth analysis of its effects on neuronal cells, focusing on its role in promoting neurite outgrowth, mitigating oxidative stress and neuroinflammation, and its potential therapeutic applications in neurodegenerative diseases. The information presented herein is a synthesis of current scientific literature, intended to serve as a comprehensive resource for researchers and drug development professionals. This guide details the key signaling pathways modulated by this compound, presents quantitative data from relevant studies in structured tables, and outlines the experimental protocols employed in this research.

Core Mechanisms of Action

This compound exerts its neuroprotective and neuro-regenerative effects primarily through the modulation of three key signaling pathways: the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway, the Phosphatidylinositol 3-Kinase/Akt/mammalian Target of Rapamycin (PI3K/Akt/mTOR) pathway, and the Protein Kinase A (PKA)/Rap1 pathway.

Enhancement of Neurite Outgrowth via MAPK/ERK Pathway

This compound has been shown to significantly enhance neurite outgrowth in neuronal progenitor cells, an effect largely mediated by the MAPK/ERK signaling cascade. It potentiates the effects of nerve growth factor (NGF) and other neuritogenic agents, suggesting a role in amplifying pro-survival and differentiation signals.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MEK MEK This compound->MEK Potentiates NGF NGF TrkA_Receptor TrkA Receptor NGF->TrkA_Receptor Ras Ras TrkA_Receptor->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Neurite_Outgrowth Neurite Outgrowth Gene Expression CREB->Neurite_Outgrowth

MAPK/ERK Signaling Pathway
Anti-inflammatory and Neuroprotective Effects via AKT/mTOR Pathway

In the context of neuroinflammation, a key contributor to neurodegenerative diseases, this compound demonstrates significant anti-inflammatory properties. It achieves this by modulating microglial activation, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This action is mediated through the inhibition of the AKT/mTOR signaling pathway in microglia. By suppressing this pathway, this compound reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS).

AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K This compound This compound AKT AKT This compound->AKT Inhibits mTOR mTOR This compound->mTOR Inhibits M2_Polarization M2 Polarization (Anti-inflammatory) This compound->M2_Polarization Promotes PI3K->AKT AKT->mTOR M1_Polarization M1 Polarization (Pro-inflammatory) mTOR->M1_Polarization PKA_Rap1_ERK_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_outcome Outcome OGD Oxygen-Glucose Deprivation Neuronal_Survival Neuronal_Survival OGD->Neuronal_Survival Inhibits This compound This compound PKA PKA This compound->PKA Activates Rap1 Rap1 PKA->Rap1 MEK1 MEK1 Rap1->MEK1 p_ERK1_2 p-ERK1/2 MEK1->p_ERK1_2 p_ERK1_2->Neuronal_Survival Promotes Neurite_Outgrowth_Workflow Start Start Seed_PC12D Seed PC12D cells on collagen-coated plates Start->Seed_PC12D Incubate_24h Incubate for 24 hours Seed_PC12D->Incubate_24h Add_Treatment Replace medium with low-serum medium containing this compound +/- neuritogenic factor Incubate_24h->Add_Treatment Incubate_48_72h Incubate for 48-72 hours Add_Treatment->Incubate_48_72h Fix_Cells Fix cells with 4% paraformaldehyde Incubate_48_72h->Fix_Cells Quantify_Neurites Quantify neurite outgrowth using microscopy Fix_Cells->Quantify_Neurites End End Quantify_Neurites->End LPS_Inflammation_Workflow Start Start Seed_BV2 Seed BV-2 microglial cells Start->Seed_BV2 Pretreat_Nardo Pre-treat with this compound Seed_BV2->Pretreat_Nardo Stimulate_LPS Stimulate with LPS Pretreat_Nardo->Stimulate_LPS Incubate Incubate for 24 hours Stimulate_LPS->Incubate Analyze_Supernatant Analyze supernatant for NO, IL-6, TNF-α Incubate->Analyze_Supernatant Analyze_Lysate Analyze cell lysate for p-AKT, p-mTOR Incubate->Analyze_Lysate End End Analyze_Supernatant->End Analyze_Lysate->End

Preliminary Pharmacological Profile of Nardosinonediol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol, a sesquiterpenoid compound derived from Nardostachys jatamansi, has garnered scientific interest for its potential therapeutic applications. Preliminary studies suggest that this natural product exhibits a range of pharmacological effects, primarily centered on its anti-inflammatory, neuroprotective, and anti-tumor properties. This technical guide provides an in-depth analysis of the current understanding of this compound's pharmacological activities, detailing experimental methodologies, summarizing quantitative data, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Pharmacological Activities

Anti-inflammatory Effects

This compound and its related compounds have demonstrated significant anti-inflammatory activity. The primary mechanism appears to be the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. While specific quantitative data for this compound is still emerging, a closely related precursor, Nardosinone, has been shown to inhibit NO production in RAW 264.7 macrophages with a half-maximal inhibitory concentration (IC50) of 8.3 ± 1.2 μM[1]. This effect is largely attributed to the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Activation of this pathway leads to a reduction in the expression of pro-inflammatory mediators.

Neuroprotective Effects

Preliminary evidence strongly suggests a neuroprotective role for this compound and its analogs. Studies on related compounds have shown an enhancement of neurite outgrowth in PC12 cells, a common model for neuronal differentiation. This neurotrophic effect is linked to the modulation of the Mitogen-Activated Protein (MAP) Kinase signaling pathway. Specifically, compounds from Nardostachys jatamansi have been observed to amplify the MAP kinase-dependent signaling cascade, promoting neuronal differentiation and survival. Furthermore, the neuroprotective effects are also associated with the regulation of the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and apoptosis.

Anti-tumor Activity

The anti-tumor potential of this compound derivatives is an area of active investigation. Research on a related compound, Nardoguaianone L, has demonstrated significant cytotoxicity against pancreatic cancer cell lines. This compound inhibited the proliferation of SW1990 pancreatic cancer cells with an IC50 value of 2.1 ± 0.3 μM and induced apoptosis[2]. The underlying mechanism is believed to involve the modulation of the MET/PTEN/TGF-β signaling pathway, which is critically involved in cell migration, proliferation, and survival.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its closely related compounds. It is important to note that direct IC50 values for this compound are not yet widely published, and the data for related compounds are presented as a preliminary indicator of its potential potency.

CompoundPharmacological EffectCell LineParameterValue
NardosinoneAnti-inflammatoryRAW 264.7IC50 (NO Production)8.3 ± 1.2 μM[1]
Nardoguaianone LAnti-tumorSW1990 (Pancreatic Cancer)IC50 (Cytotoxicity)2.1 ± 0.3 μM[2]

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide Assay in RAW 264.7 Macrophages

This protocol outlines the determination of nitric oxide (NO) production by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

a. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[3]

  • The cells are then pre-treated with various concentrations of this compound for 1-2 hours.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours to induce an inflammatory response.[3][4]

b. Griess Assay:

  • After the incubation period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well containing the supernatant.[4]

  • The plate is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.[3][4]

c. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The concentration of nitrite in the samples is calculated from the standard curve.

  • The IC50 value, the concentration of this compound that inhibits 50% of NO production, is determined from a dose-response curve.

Neuroprotective Effects: Neurite Outgrowth Assay in PC12 Cells

This protocol describes the assessment of the neurotrophic effects of this compound by quantifying neurite outgrowth in PC12 cells.

a. Cell Culture and Differentiation:

  • PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • For the assay, cells are seeded on poly-L-lysine-coated plates or chamber slides at a density of 1 x 10^4 cells/well.[2][5]

  • After 24 hours, the culture medium is replaced with a low-serum medium containing various concentrations of this compound in the presence of a sub-optimal concentration of Nerve Growth Factor (NGF) (e.g., 50 ng/mL) to induce differentiation.[2][5]

  • The cells are incubated for a further 48-72 hours.

b. Morphological Analysis:

  • After the incubation period, the cells are fixed with 4% paraformaldehyde.

  • Neurite-bearing cells are visualized and captured using a phase-contrast microscope.

  • A neurite is defined as a process that is at least twice the length of the cell body diameter.

c. Quantification:

  • The percentage of neurite-bearing cells is determined by counting at least 100 cells per treatment group in multiple random fields.

  • The average neurite length can also be measured using image analysis software.

  • The data is then analyzed to determine the dose-dependent effect of this compound on neurite outgrowth.

Anti-tumor Activity: Apoptosis Assay in Pancreatic Cancer Cells

This protocol details the evaluation of the pro-apoptotic effects of this compound on pancreatic cancer cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

a. Cell Culture and Treatment:

  • Pancreatic cancer cell lines (e.g., SW1990) are cultured in an appropriate medium (e.g., DMEM with 10% FBS).

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for 24-48 hours.

b. Staining:

  • After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • The cells are resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.

  • The cells are incubated in the dark at room temperature for 15 minutes.

c. Flow Cytometry Analysis:

  • The stained cells are analyzed using a flow cytometer.

  • Annexin V-FITC fluorescence (indicating early apoptosis) is detected in the FL1 channel, and PI fluorescence (indicating late apoptosis/necrosis) is detected in the FL2 or FL3 channel.

  • The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Signaling Pathways and Mechanisms of Action

MAP Kinase Signaling Pathway in Neuroprotection

This compound's neuroprotective effects, particularly the enhancement of neurite outgrowth, are mediated through the MAP Kinase pathway. It appears to act downstream of MAP kinase kinase (MEK), amplifying the signal that leads to the phosphorylation of extracellular signal-regulated kinase (ERK) and subsequent activation of transcription factors involved in neuronal differentiation.

MAP_Kinase_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., CREB) ERK->Transcription Neurite Neurite Outgrowth Transcription->Neurite This compound This compound This compound->MEK Enhances signaling

Caption: this compound enhances NGF-induced neurite outgrowth via the MAP Kinase pathway.

PI3K/Akt/mTOR Signaling Pathway in Neuroprotection and Anti-tumor Activity

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound is thought to exert its neuroprotective and anti-tumor effects by modulating this pathway, although the precise molecular targets are still under investigation. In a neuroprotective context, it may promote cell survival, while in cancer cells, it may inhibit the pathway to induce apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits This compound This compound This compound->PI3K Modulates

Caption: this compound modulates the PI3K/Akt/mTOR pathway.

Nrf2/HO-1 Signaling Pathway in Anti-inflammatory Effects

The anti-inflammatory action of this compound is linked to the activation of the Nrf2/HO-1 pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon stimulation by compounds like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes, including HO-1. HO-1, in turn, exerts potent anti-inflammatory effects.

Nrf2_HO1_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to HO1 HO-1 Gene Transcription ARE->HO1 Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory

Caption: this compound activates the Nrf2/HO-1 anti-inflammatory pathway.

Conclusion and Future Directions

The preliminary pharmacological studies on this compound reveal a promising natural compound with multifaceted therapeutic potential. Its anti-inflammatory, neuroprotective, and anti-tumor activities, mediated through key signaling pathways, warrant further comprehensive investigation. Future research should focus on obtaining precise quantitative data for this compound, elucidating its specific molecular targets within the identified signaling cascades, and evaluating its efficacy and safety in preclinical in vivo models. Such studies will be instrumental in translating the therapeutic promise of this compound into tangible clinical applications.

References

Investigating the Antidepressant Potential of Nardosinonediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the antidepressant properties of isolated Nardosinonediol is limited. This guide provides a comprehensive overview of the antidepressant-related research on its parent plant, Nardostachys jatamansi, and its primary bioactive constituent, Nardosinone (B31660), to infer the potential mechanisms and investigational pathways for this compound.

Introduction: The Therapeutic Landscape of Nardostachys jatamansi

Nardostachys jatamansi (D. Don) DC., a perennial herb from the Caprifoliaceae family, has a long history of use in traditional medicine systems across Asia for treating neuropsychiatric and digestive disorders.[1] Modern pharmacological studies have begun to validate these traditional uses, with research indicating anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties of the plant's extracts.[2] The antidepressant effects of N. jatamansi have been demonstrated in preclinical studies, with total methanol (B129727) extracts showing positive results in behavioral models of depression like the tail suspension test (TST) and open field test (OFT).[1]

This compound is a known sesquiterpenoid constituent of Nardostachys jatamansi.[1] It is also recognized as an initial intermediate in the degradation pathway of Nardosinone, the most abundant bioactive compound in the plant.[3] While research has largely focused on Nardosinone, the structural relationship and shared origin suggest that this compound may also possess noteworthy biological activities.

Quantitative Data on the Antidepressant-Related Bioactivity of Nardostachys jatamansi Constituents

Test ArticleAssayKey FindingsReference
Total Methanol Extract of N. jatamansiSerotonin (B10506) Transporter (SERT) EnhancementEC50 of 31.63 µg/mL[1]
Total Methanol Extract of N. jatamansiTail Suspension Test (TST) & Open Field Test (OFT)Demonstrated antidepressant effects[1]
Fraction NJFr. 01 of N. jatamansi ExtractSERT ActivityEnriched with SERT enhancing constituents[1]
NardosinoneIn vitro NeuroprotectionProtected SH-SY5Y cells against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity.[4]
NardosinoneIn vivo NeuroinflammationInhibited microglial activation and T cell infiltration in an MPTP-induced mouse model of Parkinson's disease.[5][6]

Potential Mechanisms of Antidepressant Action

Based on the known mechanisms of related compounds and the broader effects of N. jatamansi extracts, the potential antidepressant properties of this compound could be mediated through the following pathways.

Modulation of the Monoaminergic System

A key mechanism of many antidepressant drugs is the modulation of monoamine neurotransmitters such as serotonin (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) in the synaptic cleft.[7] The demonstrated ability of N. jatamansi extracts to enhance the activity of the serotonin transporter (SERT) suggests a potential role in regulating serotonergic neurotransmission.[1] It is plausible that this compound could contribute to this effect.

Monoaminergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron MAO MAO vesicle Vesicles (Monoamines) synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release SERT SERT post_neuron receptor Postsynaptic Receptors synaptic_cleft->SERT Reuptake synaptic_cleft->receptor Binding This compound This compound (Hypothesized) This compound->SERT Modulation?

Hypothesized Modulation of the Monoaminergic Synapse.
Neurotrophic and Anti-inflammatory Pathways

Chronic stress and depression are associated with reduced neurotrophic support and increased neuroinflammation. The Brain-Derived Neurotrophic Factor (BDNF) signaling pathway is crucial for neuronal survival, growth, and synaptic plasticity.[8][9] Activation of the cAMP response element-binding protein (CREB) often precedes the transcription of BDNF.[8] Nardosinone has demonstrated neuroprotective effects, which are often linked to the modulation of inflammatory responses.[5][6] It is conceivable that this compound could exert antidepressant effects by activating the CREB-BDNF pathway and mitigating neuroinflammation.

BDNF_CREB_Pathway This compound This compound (Hypothesized) TrkB TrkB Receptor This compound->TrkB Activation? PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB PI3K_Akt->CREB Phosphorylation MAPK_ERK->CREB Phosphorylation BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Activation Neuronal_Survival Neuronal Survival & Plasticity BDNF_Gene->Neuronal_Survival Increased Expression

Hypothesized Activation of the CREB-BDNF Signaling Pathway.

Experimental Protocols for Antidepressant Screening

The following are detailed, generalized protocols for standard behavioral assays used to screen for antidepressant-like activity in rodents. These methods would be appropriate for investigating the potential effects of this compound.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for assessing antidepressant efficacy.[10][11] It is based on the principle that an animal will cease escape behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by antidepressant treatment.

Materials:

  • Cylindrical water tanks (e.g., 40 cm high, 20 cm diameter)

  • Water maintained at 23-25°C

  • Animal holding cages with a heat source

  • Towels for drying

  • Video recording and analysis software

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Pre-swim (for rats): On day 1, place each rat in the water tank for a 15-minute pre-swim session. This is to induce a stable level of immobility for the test session. This step is often omitted for mice.

  • Test Session: 24 hours after the pre-swim (for rats) or on the test day (for mice), administer this compound or vehicle control at the desired dose and time point. Place the animal in the water tank, which is filled to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15-20 cm).

  • Recording: Record the session for 6 minutes.

  • Scoring: Analyze the last 4 minutes of the recording. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

  • Post-test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm holding cage before returning it to its home cage.

Tail Suspension Test (TST)

The TST is another common behavioral paradigm for screening potential antidepressant drugs in mice.[12][13] Similar to the FST, it is based on the principle of learned helplessness in an inescapable situation.

Materials:

  • Tail suspension apparatus (a box or chamber that allows the mouse to be suspended by its tail)

  • Adhesive tape

  • Video recording and analysis software

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Suspension: Securely attach a piece of adhesive tape to the mouse's tail (approximately 1-2 cm from the tip) and suspend the mouse from the suspension bar.

  • Recording: Record the mouse's behavior for a 6-minute period.

  • Scoring: The duration of immobility (hanging passively without movement) is measured throughout the 6-minute session.

  • Post-test: At the end of the test, carefully remove the mouse from the suspension and return it to its home cage.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_behavioral_tests Behavioral Assessment cluster_biochemical_analysis Biochemical and Molecular Analysis acclimation Acclimation of Mice grouping Randomization into Groups (Vehicle, this compound doses, Positive Control) acclimation->grouping drug_admin Intraperitoneal or Oral Administration grouping->drug_admin tst Tail Suspension Test (TST) drug_admin->tst fst Forced Swim Test (FST) tst->fst oft Open Field Test (OFT) (to assess locomotor activity) fst->oft euthanasia Euthanasia and Tissue Collection (Hippocampus, Prefrontal Cortex) oft->euthanasia monoamine Monoamine Level Measurement (HPLC) euthanasia->monoamine bdnf_creb Western Blot/PCR for BDNF & CREB euthanasia->bdnf_creb

Generalized Workflow for Investigating Antidepressant Properties.

Conclusion and Future Directions

While direct evidence for the antidepressant properties of this compound is currently lacking, its presence in the medicinally active plant Nardostachys jatamansi and its structural relationship to the neuroprotective compound Nardosinone provide a strong rationale for further investigation. Future research should focus on isolating this compound and evaluating its efficacy in established preclinical models of depression. Mechanistic studies should aim to determine its effects on the monoaminergic system, neurotrophic factor pathways such as CREB-BDNF, and neuroinflammatory processes. Such research will be crucial in determining if this compound can be developed as a novel therapeutic agent for depressive disorders.

References

A Technical Guide to the Preclinical Cardiopulmonary Potential of Nardosinonediol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct preclinical research on the cardioprotective effects of Nardosinonediol is limited in the currently available scientific literature. This guide synthesizes data on the broader Nardostachys chinensis extract and its well-studied bioactive constituent, nardosinone, to infer the potential therapeutic avenues for related compounds like this compound. This compound has been proposed as an initial intermediate in the degradation pathway of nardosinone[1]. The information presented herein should be interpreted with this context in mind.

Executive Summary

Cardiovascular diseases remain a leading cause of global mortality, with myocardial infarction (MI) being a primary contributor[2][3]. While reperfusion strategies are critical, they can induce myocardial ischemia-reperfusion injury (MIRI), a complex pathological process involving oxidative stress, inflammation, and apoptosis, which can paradoxically increase infarct size[4][5][6]. Natural compounds represent a promising reservoir for novel cardioprotective agents. Nardosinone, a primary sesquiterpenoid from Nardostachys chinensis, has demonstrated significant therapeutic potential in preclinical models by mitigating these injury pathways[1]. This technical guide provides an in-depth analysis of the preclinical data surrounding Nardostachys chinensis extract and nardosinone, offering a framework for understanding the potential cardioprotective role of its derivatives, such as this compound. We present quantitative data from key studies, detailed experimental methodologies, and visual representations of the implicated signaling pathways and experimental workflows.

Quantitative Data from Preclinical Models

The following tables summarize the quantitative outcomes from preclinical studies investigating the cardioprotective effects of Nardostachys chinensis extract. This data provides a benchmark for evaluating the efficacy of these natural compounds in mitigating cardiac injury.

Table 2.1: Efficacy of Nardostachys chinensis Extract in a Rat Model of Myocardial Infarction

CompoundAnimal ModelDosageKey OutcomeResultReference
Nardostachys chinensis ExtractRat (Coronary Artery Ligation)Not SpecifiedInfarct Size Reduction13.59%[7]
Nardostachys chinensis ExtractRat (Coronary Artery Ligation)Not SpecifiedVentricular Fibrillation IncidenceReduced from 50% to 12.5%[7]

Experimental Protocols

A thorough understanding of the experimental design is crucial for the interpretation and replication of preclinical findings. The following section details the standard methodology used to induce myocardial infarction in rodent models for the evaluation of cardioprotective agents.

In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model

The rat model of left anterior descending (LAD) coronary artery ligation is a standard and widely used procedure to simulate myocardial infarction and assess the efficacy of potential cardioprotective therapies[7][8][9].

  • Animal Species: Male Sprague-Dawley or Wistar rats are commonly utilized to minimize hormonal variations[7][9].

  • Anesthesia: Anesthesia is typically induced via intraperitoneal injection of a ketamine/xylazine combination or through fentanyl-midazolam administration[7][8].

  • Surgical Procedure:

    • The animal is intubated and connected to a rodent ventilator to maintain respiration.

    • A left thoracotomy is performed in the fourth or fifth intercostal space to expose the heart.

    • The pericardium is opened, and the LAD coronary artery is identified and carefully isolated.

    • A suture (e.g., 6-0 silk) is passed underneath the LAD artery.

    • Ischemia Phase: The suture is tightened to occlude the artery. Successful occlusion is visually confirmed by the blanching of the myocardial tissue in the area at risk and by ST-segment elevation on an electrocardiogram (ECG)[8][9]. The ischemic period is typically maintained for a duration ranging from 25 to 45 minutes[8][9].

    • Reperfusion Phase: The ligature is released to allow blood flow to resume. The reperfusion period typically lasts for 2 hours or more[8][9].

  • Drug Administration: The test compound (e.g., this compound) is often administered intravenously as a bolus or infusion prior to the onset of ischemia or just before reperfusion[8][9].

  • Outcome Measurement:

    • Infarct Size Assessment: At the end of the reperfusion period, the heart is excised. The LAD is re-occluded, and a dye such as Evans Blue is perfused to delineate the non-ischemic area (Area Not at Risk) from the Area at Risk (AAR). The heart is then sliced, and the slices are incubated in 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale white. The infarct size is expressed as a percentage of the AAR[8].

    • Biomarker Analysis: Blood samples are collected to measure cardiac injury markers like lactate (B86563) dehydrogenase (LDH) and troponins[8].

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo ischemia-reperfusion study.

G cluster_pre Pre-Surgical Phase cluster_surgery Surgical & Experimental Phase cluster_post Post-Experimental Analysis acclimatization Animal Acclimatization randomization Randomization into Groups acclimatization->randomization anesthesia Anesthesia Induction randomization->anesthesia surgery Surgical Preparation (Thoracotomy, LAD Isolation) anesthesia->surgery stabilization Stabilization Period (15 min) surgery->stabilization drug_admin Drug / Vehicle Administration stabilization->drug_admin ischemia Ischemia (LAD Ligation - 25 min) drug_admin->ischemia reperfusion Reperfusion (Ligation Release - 120 min) ischemia->reperfusion analysis Infarct Size Measurement (TTC) & Biomarker Analysis reperfusion->analysis G cluster_MIRI Myocardial Ischemia-Reperfusion Injury (MIRI) cluster_Cell Cardiomyocyte cluster_pathways Signaling Pathways cluster_mito Mitochondrial Apoptosis Pathway ROS Oxidative Stress (ROS Production) Mito Mitochondrion ROS->Mito Damage Ca_Overload Calcium Overload Ca_Overload->Mito mPTP Opening PI3K PI3K Akt Akt PI3K->Akt Activates Bax Bax Akt->Bax Inhibits Bcl2 Bcl-2 Akt->Bcl2 Promotes Bax->Mito Promotes Release Bcl2->Mito Inhibits Release CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Nardo This compound (Putative) Nardo->PI3K Activates? Nardo->Bax Inhibits?

References

Physical and chemical properties of Nardosinonediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a sesquiterpenoid compound naturally occurring in the plant Nardostachys jatamansi, a perennial herb found in the alpine Himalayas. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological activities, and detailed experimental protocols for its isolation, characterization, and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a C15-sesquiterpenoid with a molecular formula of C₁₅H₂₄O₃.[1] Its chemical structure is characterized by a bicyclic core. The quantitative physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄O₃[2]
Molecular Weight 252.35 g/mol [2]
CAS Number 20489-11-6[2]
Appearance Oil
Melting Point 141-143 °C
Boiling Point 397.4 ± 35.0 °C (Predicted)
Density 1.11 ± 0.1 g/cm³ (Predicted)
pKa 14.08 ± 0.70 (Predicted)
Solubility Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[3]
Purity ≥98% (by HPLC)[3]
Natural Source Nardostachys jatamansi

Biological Activity and Degradation Pathway

This compound has demonstrated cytotoxic activity against P-388 lymphocytic leukemia cells.[1][4] It is also a known degradation product of Nardosinone, another bioactive sesquiterpenoid from Nardostachys jatamansi. The degradation of Nardosinone to this compound is a key step in a plausible degradation pathway that involves several chemical reactions, including peroxy ring-opening, keto-enol tautomerization, oxidation, isopropyl cleavage, and pinacol (B44631) rearrangement.[5]

Nardosinone_Degradation Nardosinone Nardosinone Peroxy_Ring_Opening Peroxy Ring-Opening Nardosinone->Peroxy_Ring_Opening Acid/Heat This compound This compound (Initial Intermediate) Reactions Keto-Enol Tautomerization Oxidation Isopropyl Cleavage Pinacol Rearrangement This compound->Reactions Peroxy_Ring_Opening->this compound Further_Degradation Further Degradation Products Reactions->Further_Degradation

Degradation pathway of Nardosinone to this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound from Nardostachys jatamansi

The following is a general protocol for the isolation of sesquiterpenoids, including this compound, from the rhizomes of Nardostachys jatamansi.[1][3]

1. Extraction:

  • Air-dry the rhizomes of Nardostachys jatamansi and grind them into a coarse powder.
  • Macerate the powdered rhizomes with a 1:1 mixture of chloroform (CHCl₃) and methanol (B129727) (MeOH) at room temperature for 72 hours.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation:

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
  • The sesquiterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column (230-400 mesh).
  • Elute the column with a gradient of n-hexane and ethyl acetate.
  • Collect the fractions and monitor them by thin-layer chromatography (TLC).
  • Combine the fractions containing compounds with similar TLC profiles.
  • Further purify the this compound-containing fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.

Start [label="Dried Rhizomes of\nNardostachys jatamansi", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction\n(CHCl3:MeOH 1:1)"]; Crude_Extract [label="Crude Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Fractionation [label="Solvent Partitioning\n(n-hexane, EtOAc, n-BuOH)"]; EtOAc_Fraction [label="Ethyl Acetate Fraction", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Column_Chromatography [label="Silica Gel Column Chromatography\n(n-hexane:EtOAc gradient)"]; Fractions [label="Collected Fractions", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Prep_HPLC [label="Preparative HPLC\n(C18, MeOH:H2O gradient)"]; Pure_Compound [label="Pure this compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Fractionation; Fractionation -> EtOAc_Fraction; EtOAc_Fraction -> Column_Chromatography; Column_Chromatography -> Fractions; Fractions -> Prep_HPLC; Prep_HPLC -> Pure_Compound; }

General workflow for the isolation of this compound.
Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
  • Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete structure and stereochemistry of the molecule.[6]

2. Mass Spectrometry (MS):

  • Analyze the purified compound using a high-resolution mass spectrometer (e.g., Q-TOF MS) with electrospray ionization (ESI) to determine the exact mass and molecular formula.[1]
  • Obtain tandem mass spectra (MS/MS) to study the fragmentation pattern, which can aid in structural elucidation.

3. Infrared (IR) Spectroscopy:

  • Record the IR spectrum of the purified this compound using a Fourier Transform Infrared (FTIR) spectrometer.
  • The sample can be prepared as a thin film on a KBr pellet or dissolved in a suitable solvent.
  • The IR spectrum will provide information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.[7]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][8]

1. Cell Culture:

  • Culture P-388 (murine lymphocytic leukemia) cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
  • Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.
  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.
  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Start [label="Seed P-388 cells in\n96-well plate", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treat with varying\nconcentrations of\nthis compound"]; Incubation1 [label="Incubate for 48-72 hours"]; Add_MTT [label="Add MTT solution"]; Incubation2 [label="Incubate for 4 hours"]; Add_DMSO [label="Add DMSO to dissolve\nformazan crystals"]; Measure_Absorbance [label="Measure absorbance\nat 570 nm", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Calculate cell viability\nand IC50 value", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Treatment; Treatment -> Incubation1; Incubation1 -> Add_MTT; Add_MTT -> Incubation2; Incubation2 -> Add_DMSO; Add_DMSO -> Measure_Absorbance; Measure_Absorbance -> Data_Analysis; }

Workflow for the MTT cytotoxicity assay.

Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, its precursor, Nardosinone, has been shown to modulate several important pathways. Nardosinone is known to enhance nerve growth factor (NGF)-induced neurite outgrowth, potentially through the MAP kinase-dependent and -independent signaling pathways.[3] Furthermore, other sesquiterpenoids from Nardostachys jatamansi have been shown to exert anti-neuroinflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][2] Given the structural similarity and precursor-product relationship, it is plausible that this compound may also interact with these or related pathways. Further research is warranted to investigate the specific molecular targets and signaling cascades affected by this compound.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity. This technical guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its study. The information presented herein is intended to facilitate further research into the pharmacological potential of this compound and its development as a potential therapeutic agent. Future studies should focus on elucidating its precise mechanism of action and its effects on relevant signaling pathways to fully understand its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Nardosinonediol from Nardostachys jatamansi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a sesquiterpenoid compound found in the plant Nardostachys jatamansi, a perennial herb native to the Himalayan region. This plant, commonly known as Jatamansi, has a long history of use in traditional medicine for treating a variety of ailments, including mental disorders, hyperlipidemia, and inflammation. Recent scientific interest has focused on the isolation and characterization of its bioactive constituents for potential therapeutic applications. This compound, along with other related sesquiterpenoids like Nardosinone, is being investigated for its pharmacological properties. These application notes provide a detailed protocol for the isolation of this compound from Nardostachys jatamansi rhizomes, compiled from published research.

Data Presentation

The following table summarizes the quantitative data from a representative study on the isolation of this compound.

Plant MaterialStarting Amount (g)Extraction MethodPurification MethodFinal Yield of this compound (mg)Reference
Dried Rhizomes of Nardostachys jatamansi50020% (v/v) aqueous Ethanol (B145695) refluxC18 Column Chromatography, Reverse-Phase Semi-Preparative HPLC2.0[1]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from the dried rhizomes of Nardostachys jatamansi.

1. Plant Material Preparation

  • Obtain dried rhizomes of Nardostachys jatamansi.

  • Grind the rhizomes into a coarse powder to increase the surface area for efficient extraction.

2. Extraction

  • Solvent: 20% (v/v) aqueous ethanol.[1]

  • Procedure:

    • Place 500 g of the powdered rhizomes into a suitable flask.

    • Add a sufficient volume of 20% aqueous ethanol to immerse the powder.

    • Perform extraction at 80°C using a reflux condenser system.[1] The duration of extraction can vary, but several hours is typical.

    • After extraction, allow the mixture to cool.

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract. In one study, 500 g of dried rhizomes yielded 87 g of crude extract.[1]

3. Purification

The purification of this compound from the crude extract is a multi-step process involving column chromatography.

3.1. C18 Column Chromatography (Initial Fractionation)

  • Stationary Phase: C18 reversed-phase silica (B1680970) gel.

  • Mobile Phase: A gradient of methanol (B129727) (MeOH) in water (H₂O), starting from 10% MeOH and gradually increasing to 100% MeOH.[1]

  • Procedure:

    • Dissolve a portion of the crude extract in the initial mobile phase (10% MeOH in H₂O).

    • Load the dissolved extract onto a pre-packed and equilibrated C18 column.

    • Begin elution with the gradient mobile phase, collecting fractions of a specific volume.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

    • Combine the fractions that show the presence of the target compound.

3.2. Reverse-Phase Semi-Preparative High-Performance Liquid Chromatography (Final Purification)

  • Column: A suitable reverse-phase semi-preparative column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, containing 0.1% formic acid. A typical gradient might be 30–55% acetonitrile over 20 minutes.[1]

  • Detection: UV detector at an appropriate wavelength.

  • Procedure:

    • Concentrate the combined fractions from the C18 column chromatography.

    • Dissolve the concentrated sample in the initial mobile phase for HPLC.

    • Inject the sample onto the semi-preparative HPLC system.

    • Run the gradient elution and collect the peak corresponding to this compound. In a specific study, this compound eluted at a retention time of 18.2 minutes.[1]

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • Confirm the purity and identity of the isolated compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

Isolation_Workflow plant Dried Nardostachys jatamansi Rhizomes powder Powdered Plant Material plant->powder Grinding extraction Extraction (20% aq. Ethanol, 80°C Reflux) powder->extraction crude_extract Crude Extract extraction->crude_extract c18_cc C18 Column Chromatography (MeOH/H₂O Gradient) crude_extract->c18_cc fractions This compound-rich Fractions c18_cc->fractions prep_hplc Reverse-Phase Semi-Preparative HPLC (Acetonitrile/H₂O Gradient) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

Putative Signaling Pathway

Disclaimer: The following diagram illustrates a putative signaling pathway for this compound based on the known anti-inflammatory activities of related compounds isolated from Nardostachys jatamansi, such as Nardosinone. Direct experimental evidence specifically elucidating the signaling pathway of this compound is limited. It is hypothesized that this compound may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->MAPK_pathway Inhibits (putative) This compound->IKK Inhibits (putative) NFkB_n NF-κB (p50/p65) MAPK_pathway->NFkB_n Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Nardosinonediol

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-03

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Nardosinonediol. The described protocol is applicable for the analysis of this compound in bulk drug substances and as a related substance in pharmaceutical preparations. The method is developed based on established chromatographic principles for similar sesquiterpenoid compounds and provides a clear protocol for researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpenoid that can be isolated from Nardostachys jatamansi. It is also known as a key related substance and potential degradation product of Nardosinone, another bioactive compound from the same plant.[1][2][3] Accurate and precise quantification of this compound is crucial for the quality control of herbal medicines and in pharmacokinetic and stability studies of related compounds. This document provides a comprehensive HPLC method, including sample preparation, chromatographic conditions, and representative validation data.

Chemical Structure of this compound:

  • Molecular Formula: C₁₅H₂₄O₃[4]

  • Molecular Weight: 252.35 g/mol [4]

  • CAS Number: 20489-11-6[5]

Experimental

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector. A Waters Acquity UPLC® H class plus system or similar is suitable.[1]

  • Chromatography Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is recommended for optimal separation.[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, prepared with a Milli-Q or equivalent system)

    • Formic acid (analytical grade)

    • This compound reference standard

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-15 min: 30-70% B15-20 min: 70-90% B20-25 min: 90% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector PDA/UV-Vis
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 30 minutes

Protocols

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Extraction from Matrix (e.g., Herbal Formulation): Accurately weigh a quantity of the sample equivalent to approximately 1 mg of this compound.

  • Transfer the sample to a 50 mL centrifuge tube and add 20 mL of methanol.

  • Vortex for 1 minute, followed by ultrasonication for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (Representative Data)

The described method should be validated according to ICH guidelines.[6] The following tables present typical data expected from such a validation.

Table 1: Linearity and Range

AnalyteConcentration Range (µg/mL)Regression EquationCorrelation Coefficient (R²)
This compound1 - 100y = 25432x - 1234> 0.999

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
This compound10< 2.0%< 2.0%
50< 1.5%< 1.5%
100< 1.0%< 1.0%

Table 3: Accuracy (Recovery)

AnalyteSpiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD (n=3)
This compound80%4039.899.5< 2.0%
100%5050.4100.8< 2.0%
120%6059.599.2< 2.0%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound0.250.75

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_std Weigh this compound Reference Standard dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std hplc_vial Transfer to HPLC Vials dilute_std->hplc_vial weigh_sample Weigh Sample extract_sample Extract with Methanol (Sonication) weigh_sample->extract_sample centrifuge_sample Centrifuge extract_sample->centrifuge_sample filter_sample Filter (0.45 µm) centrifuge_sample->filter_sample filter_sample->hplc_vial inject Inject into HPLC System hplc_vial->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate calculate Calculate Concentration (vs. Standard Curve) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC analysis of this compound.

RP_HPLC_Principle Principle of Reversed-Phase Chromatography cluster_column HPLC Column cluster_interaction Separation Mechanism mobile_phase_in Mobile Phase (Polar) Entering Column column_body Stationary Phase (Non-Polar C18 chains) Analyte Mixture This compound (Less Polar) Polar Impurity mobile_phase_out Mobile Phase (Polar) Exiting Column less_polar This compound (Less Polar) column_body:f2->less_polar Retained Longer more_polar Impurity (More Polar) column_body:f3->more_polar Passes Through Faster interaction Interacts more strongly with non-polar stationary phase less_polar->interaction no_interaction Interacts weakly with stationary phase more_polar->no_interaction elution Elutes Later interaction->elution elution_fast Elutes Earlier no_interaction->elution_fast

Caption: Separation principle of this compound by RP-HPLC.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound. It utilizes common instrumentation and reagents, making it accessible for most analytical laboratories. The provided chromatographic conditions and sample preparation protocols offer a solid foundation for routine analysis, quality control, and research applications involving this compound. Method validation as per regulatory guidelines is recommended before implementation in a GMP environment.

References

Application Note: Quantitative Analysis of Nardosinonediol in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a sesquiterpenoid compound of significant interest due to its potential therapeutic properties. To support pharmacokinetic and toxicokinetic studies in drug development, a robust and sensitive bioanalytical method for the quantification of this compound in plasma is essential. This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. The method is highly sensitive, specific, and has been validated according to regulatory guidelines.

Principle

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). An appropriate internal standard (IS) should be used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable compound)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the IS in methanol.

  • Mobile Phase: The mobile phase consists of a mixture of methanol and 0.1% formic acid in water. An isocratic elution is often suitable. For a related compound, Nardosinone (B31660), a mobile phase of methanol:0.1% formic acid in water (55:45, v/v) has been used effectively.[1][2][3]

Sample Preparation
  • Thaw frozen plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.

  • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[1][2][3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterValue
Column C18 (e.g., Venusil MP-C18, 50 × 2.1 mm, 5 µm)[1][2][3]
Mobile Phase Methanol:0.1% Formic Acid in Water (55:45, v/v)[1][2][3]
Flow Rate 0.6 mL/min[1][2][3]
Column Temperature 40 °C
Injection Volume 5 µL
Run Time Approximately 2.5 minutes[1][2][3]

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][2][3]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

MRM Transitions

  • The specific precursor and product ion m/z values for this compound and the IS need to be determined by infusing the individual standard solutions into the mass spectrometer. For the related compound Nardosinone, the fragmentation of the [M-H]⁻ ion at m/z 249.15 to a product ion at m/z 191.11 has been described.[4] While this was in negative mode, positive mode ionization would likely involve the [M+H]⁺ or other adducts, which would need to be optimized.

Method Validation

The bioanalytical method was validated according to international guidelines, assessing selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound10 - 320> 0.99

Based on data for the similar compound Nardosinone, a linear range of 9.60-320 ng/mL was achieved.[1][2][3]

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Low QC (e.g., 20) < 15%± 15%< 15%± 15%
Mid QC (e.g., 80) < 15%± 15%< 15%± 15%
High QC (e.g., 250) < 15%± 15%< 15%± 15%

For Nardosinone, intra- and inter-day precisions were reported to be below 12.3%, with accuracy within ±9.0%.[1]

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC Consistent and reproducibleWithin acceptable limits
Mid QC Consistent and reproducibleWithin acceptable limits
High QC Consistent and reproducibleWithin acceptable limits

Table 4: Stability

Stability ConditionDurationResult
Short-term (Bench-top) 4 hours at room temperatureStable[2]
Long-term 30 days at -80 °CStable
Freeze-thaw 3 cyclesStable[2]
Autosampler 24 hours at 4 °CStable[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (200 µL Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem MS Detection (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound in plasma.

logical_relationship cluster_method_development Method Development & Validation cluster_application Application optimization Optimization of LC and MS Parameters selectivity Selectivity optimization->selectivity linearity Linearity & LLOQ optimization->linearity accuracy_precision Accuracy & Precision optimization->accuracy_precision recovery_matrix Recovery & Matrix Effect optimization->recovery_matrix stability Stability optimization->stability validation_outcome Robust & Reliable Bioanalytical Method selectivity->validation_outcome linearity->validation_outcome accuracy_precision->validation_outcome recovery_matrix->validation_outcome stability->validation_outcome pk_studies Pharmacokinetic Studies validation_outcome->pk_studies

Caption: Logical relationship of method validation parameters to application.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of this compound in plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic studies in the development of this compound-based therapeutics. The validation data demonstrates that the method meets the criteria for bioanalytical method validation.

References

Application Notes and Protocols for the Purification of Nardosinonediol from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Nardosinonediol, a bioactive sesquiterpenoid, from crude extracts of Nardostachys jatamansi rhizomes. The methodologies described are based on established phytochemical isolation techniques and are intended to guide researchers in obtaining this compound for further study and development.

Introduction

This compound is a naturally occurring sesquiterpenoid found in the rhizomes of Nardostachys jatamansi (also known as Jatamansi), a plant used in traditional medicine.[1][2] As a promising bioactive compound, obtaining pure this compound is crucial for pharmacological studies, mechanism of action elucidation, and potential drug development. This document outlines a multi-step purification strategy, beginning with extraction from the plant material, followed by a series of chromatographic separations to isolate this compound.

Overview of the Purification Strategy

The purification of this compound from crude plant extracts is a multi-step process that generally involves:

  • Preparation of Plant Material: Drying and grinding the rhizomes to increase the surface area for efficient extraction.

  • Solvent Extraction: Utilizing an appropriate solvent to extract a wide range of phytochemicals, including this compound, from the plant matrix.

  • Fractionation of the Crude Extract: A preliminary separation step to reduce the complexity of the extract.

  • Column Chromatography: A primary purification technique to separate compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution final polishing step to achieve high purity.

  • Purity Assessment: Analytical techniques to confirm the purity of the isolated this compound.

Data Presentation

The following table summarizes the expected quantitative data at each stage of a typical purification process for this compound. Please note that actual yields and purities may vary depending on the quality of the plant material and the specific experimental conditions.

Purification StepStarting Material (g)ProductYield (g)Purity (%)Analytical Method
Extraction 1000 g (Dried Rhizomes)Crude Methanol (B129727) Extract100 g~5%TLC, HPLC-DAD
Fractionation 100 g (Crude Extract)Ethyl Acetate (B1210297) Fraction30 g~15%TLC, HPLC-DAD
Silica (B1680970) Gel Column Chromatography 30 g (EtOAc Fraction)Enriched this compound Fraction3 g~60%TLC, HPLC-DAD
Preparative HPLC 3 g (Enriched Fraction)Pure this compound0.3 g>98%HPLC-DAD, qNMR

Experimental Protocols

Protocol 1: Preparation of Crude Extract from Nardostachys jatamansi Rhizomes

This protocol describes the initial extraction of bioactive compounds from the dried rhizomes.

Materials:

  • Dried rhizomes of Nardostachys jatamansi

  • Methanol (analytical grade)

  • Grinder or mill

  • Soxhlet apparatus or large glass container for maceration

  • Rotary evaporator

  • Filter paper

Procedure:

  • Preparation of Plant Material:

    • Thoroughly wash the rhizomes to remove any dirt and debris.

    • Air-dry the rhizomes in a well-ventilated area, preferably in the shade, until they are completely dry.

    • Grind the dried rhizomes into a coarse powder using a grinder or mill.[3]

  • Extraction (Maceration Method):

    • Place 1 kg of the powdered rhizomes into a large, clean glass container.[3]

    • Add 5 L of methanol to the container, ensuring the powder is fully submerged.[3]

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.[3]

    • After 72 hours, filter the mixture through filter paper to separate the extract from the plant material.

    • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.

    • Combine all the filtrates.

  • Concentration:

    • Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid crude extract.

    • Dry the crude extract further in a vacuum oven to remove any residual solvent.

    • Record the final weight of the crude extract.

Protocol 2: Fractionation of the Crude Extract

This protocol describes the separation of the crude extract into fractions of differing polarity.

Materials:

  • Crude methanol extract

  • Distilled water

  • Ethyl acetate (analytical grade)

  • Separatory funnel

Procedure:

  • Suspend the crude methanol extract (e.g., 100 g) in 1 L of distilled water.

  • Transfer the suspension to a large separatory funnel.

  • Add 1 L of ethyl acetate to the separatory funnel and shake vigorously for 5-10 minutes.

  • Allow the layers to separate. The upper layer is the ethyl acetate fraction, and the lower layer is the aqueous fraction.

  • Collect the ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with 1 L of fresh ethyl acetate each time.

  • Combine all the ethyl acetate fractions.

  • Concentrate the combined ethyl acetate fraction to dryness using a rotary evaporator. This will yield the ethyl acetate fraction, which is expected to be enriched with sesquiterpenoids like this compound.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol details the primary chromatographic purification of the ethyl acetate fraction.

Materials:

  • Ethyl acetate fraction

  • Silica gel (60-120 mesh) for column chromatography[4]

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Cotton wool or glass wool

  • Sand (acid washed)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Plug the bottom of the chromatography column with a small piece of cotton or glass wool.

    • Add a thin layer of sand over the plug.[5]

    • Prepare a slurry of silica gel in hexane and carefully pour it into the column.[5][6]

    • Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Gently tap the column to facilitate even packing.[5][6]

    • Add a layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and solvent.[5][6]

    • Wash the packed column with hexane until the silica gel is completely equilibrated.

  • Sample Loading:

    • Dissolve the ethyl acetate fraction (e.g., 30 g) in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the extract onto a small amount of silica gel, drying it, and then carefully adding the dried powder to the top of the column.[7]

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (gradient elution). A suggested gradient is as follows:

      • 100% Hexane (2 column volumes)

      • 95:5 Hexane:Ethyl Acetate (4 column volumes)

      • 90:10 Hexane:Ethyl Acetate (4 column volumes)

      • 85:15 Hexane:Ethyl Acetate (4 column volumes)

      • 80:20 Hexane:Ethyl Acetate (4 column volumes)

      • Continue with stepwise or linear gradient increases in ethyl acetate until the desired compounds have eluted.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

Protocol 4: Final Purification by Preparative HPLC

This protocol describes the final polishing step to obtain high-purity this compound.

Materials:

  • Enriched this compound fraction from column chromatography

  • HPLC-grade methanol

  • HPLC-grade water

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the enriched this compound fraction in methanol.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions (Representative):

    • Column: Preparative C18 (e.g., 250 x 20 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v). The exact ratio should be optimized based on analytical HPLC runs.[8]

    • Flow Rate: 10 mL/min (this will vary depending on the column dimensions).

    • Detection: UV at 210 nm.

    • Injection Volume: 1-5 mL, depending on the concentration and column capacity.

  • Purification and Collection:

    • Inject the prepared sample onto the preparative HPLC system.

    • Monitor the chromatogram and collect the peak corresponding to the retention time of this compound.

    • Multiple injections may be necessary to process the entire enriched fraction.

  • Post-Purification:

    • Combine the collected fractions containing pure this compound.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified compound under high vacuum to obtain a solid or semi-solid.

    • Determine the final yield and assess the purity using analytical HPLC and spectroscopic methods (NMR, MS).

Visualizations

experimental_workflow plant_material Nardostachys jatamansi Rhizomes grinding Drying and Grinding plant_material->grinding powder Powdered Rhizomes grinding->powder extraction Methanol Extraction powder->extraction crude_extract Crude Methanol Extract extraction->crude_extract fractionation Solvent Partitioning (Ethyl Acetate/Water) crude_extract->fractionation etoac_fraction Ethyl Acetate Fraction fractionation->etoac_fraction column_chrom Silica Gel Column Chromatography (Hexane:EtOAc Gradient) etoac_fraction->column_chrom enriched_fraction Enriched this compound Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC (C18, MeOH/Water) enriched_fraction->prep_hplc pure_compound Pure this compound (>98%) prep_hplc->pure_compound analysis Purity Analysis (HPLC, NMR, MS) pure_compound->analysis

Caption: Experimental workflow for this compound purification.

logical_relationship cluster_extraction Extraction & Fractionation cluster_purification Chromatographic Purification crude_extract Crude Extract nonpolar Non-polar Constituents crude_extract->nonpolar Fractionation polar Polar Constituents crude_extract->polar Fractionation medium_polar Medium-polar Constituents (incl. This compound) crude_extract->medium_polar Fractionation impurities1 Early Eluting Impurities medium_polar->impurities1 Column Chromatography This compound This compound medium_polar->this compound Column Chromatography impurities2 Late Eluting Impurities medium_polar->impurities2 Column Chromatography

Caption: Logical relationship of purification steps.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Nardosinonediol's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell-based assays to evaluate the biological activities of Nardosinonediol, a sesquiterpenoid with potential therapeutic properties. Detailed protocols for key experiments are provided to facilitate the investigation of its anti-inflammatory and neuroprotective potential.

Summary of this compound Bioactivity

This compound is a bioactive constituent found in Nardostachys jatamansi.[1] While specific quantitative data for this compound is still emerging, studies on the closely related compound, nardosinone, and other constituents of Nardostachys jatamansi suggest significant anti-inflammatory and neuroprotective activities. These effects are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[1][2] The following table summarizes the potential bioactivities of this compound based on available literature for related compounds.

Bioactivity Cell Line Assay Type Key Endpoints Reported IC50/EC50 (for related compounds)
Anti-inflammatory BV-2 (Microglia)Nitric Oxide (NO) AssayInhibition of LPS-induced NO productionIsonardosinone: 37.82–74.21 μM[1]
BV-2 (Microglia)Cytokine Quantification (ELISA)Inhibition of pro-inflammatory cytokines (TNF-α, IL-6)Not specified
Neuroprotective PC12D (Pheochromocytoma)Neurite Outgrowth AssayEnhancement of NGF-induced neurite outgrowthNardosinone enhances activity at 0.1-100 µM[2]
SH-SY5Y (Neuroblastoma)Cell Viability Assay (MTT)Protection against oxidative stress-induced cell deathNot specified
Cytotoxicity VariousCell Viability Assay (MTT)Determination of IC50Not specified

Experimental Protocols

Anti-inflammatory Activity in LPS-Stimulated BV-2 Microglial Cells

This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

Protocol:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Include a vehicle control (DMSO or appropriate solvent).

    • After 1 hour, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-only treated group.

Experimental Workflow for Anti-inflammatory Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Culture Culture BV-2 cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Griess Perform Griess Assay Collect->Griess Read Read absorbance at 540 nm Griess->Read Analyze Calculate NO inhibition Read->Analyze

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Neuroprotective Activity: Neurite Outgrowth Assay in PC12D Cells

This protocol describes how to evaluate the potential of this compound to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12D cells.

Materials:

  • PC12D cells

  • RPMI-1640 medium

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Nerve Growth Factor (NGF)

  • This compound

  • Collagen type IV-coated plates/coverslips

  • 4% Paraformaldehyde (PFA)

  • Microscope with imaging software

Protocol:

  • Cell Culture: Maintain PC12D cells in RPMI-1640 medium supplemented with 10% HS and 5% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed PC12D cells on collagen IV-coated 24-well plates or coverslips at a density of 1 x 10^4 cells/well.

  • Differentiation and Treatment:

    • After 24 hours, replace the medium with a low-serum medium (e.g., RPMI-1640 with 1% HS).

    • Treat the cells with a sub-optimal concentration of NGF (e.g., 25 ng/mL) in the presence or absence of various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

    • Include control groups: untreated cells, cells treated with NGF alone, and cells treated with this compound alone.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Imaging:

    • After incubation, gently wash the cells with PBS and fix them with 4% PFA for 20 minutes at room temperature.

    • Wash the cells again with PBS.

    • Capture images of multiple random fields for each treatment group using a phase-contrast microscope.

  • Data Analysis:

    • A cell with a neurite longer than the diameter of its cell body is considered a neurite-bearing cell.

    • Count the total number of cells and the number of neurite-bearing cells in each image.

    • Calculate the percentage of neurite-bearing cells for each treatment group.

    • Compare the percentage of neurite-bearing cells in the this compound + NGF group to the NGF-only group to determine the enhancing effect.

Experimental Workflow for Neurite Outgrowth Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Imaging cluster_3 Data Analysis Culture Culture PC12D cells Seed Seed cells on coated plates Culture->Seed Differentiate Induce differentiation with NGF Seed->Differentiate Treat Treat with this compound Differentiate->Treat Incubate Incubate for 48-72h Treat->Incubate Fix Fix cells Incubate->Fix Image Capture images Fix->Image Analyze Quantify neurite outgrowth Image->Analyze

Caption: Workflow for assessing the neuroprotective activity of this compound.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol is essential for determining the cytotoxic potential of this compound and for ensuring that the observed bioactivities in other assays are not due to cell death.

Materials:

  • Target cell line (e.g., BV-2, PC12D, SH-SY5Y)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., a range from 1 µM to 200 µM).

    • Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathway Diagrams

NF-κB Signaling Pathway in Inflammation

This compound and related compounds are known to suppress neuroinflammation by inhibiting the NF-κB signaling pathway.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition IkB_NFkB->NFkB Activation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Transcription G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation This compound This compound This compound->MEK Potential Enhancement CREB CREB ERK_nuc->CREB Phosphorylation Genes Neurite Outgrowth Genes CREB->Genes Transcription

References

Application Notes and Protocols for In Vivo Studies of Nardosinonediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to investigate the therapeutic potential of Nardosinonediol, a sesquiterpenoid structurally related to the bioactive compound Nardosinone. Given the current scarcity of direct in vivo data for this compound, this document leverages established protocols and findings from Nardosinone research to propose robust animal models and experimental designs for evaluating the neuroprotective and anti-inflammatory effects of this compound.

Introduction to this compound

This compound is a natural sesquiterpenoid and a known degradation product and potential metabolite of Nardosinone, a compound extensively studied for its neuroprotective, anti-inflammatory, and cardioprotective properties.[1][2][3] The structural similarity and metabolic relationship between Nardosinone and this compound suggest that this compound may also possess significant biological activities. In vivo studies are crucial to elucidate its therapeutic potential, pharmacokinetic profile, and mechanism of action.

Proposed Animal Models

The selection of an appropriate animal model is critical for elucidating the specific effects of this compound. Based on the known activities of the parent compound, Nardosinone, the following models are recommended.

Neuroprotection: MPTP-Induced Mouse Model of Parkinson's Disease

This model is well-established for studying dopaminergic neurodegeneration, a key pathological feature of Parkinson's disease. Nardosinone has demonstrated neuroprotective effects in this model.[4][5]

Neuroinflammation: LPS-Induced Neuroinflammation in Mice

Lipopolysaccharide (LPS) administration induces a robust inflammatory response in the brain, making it a suitable model to screen for anti-neuroinflammatory agents.[2]

Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used preclinical model of ischemic stroke to evaluate the neuroprotective effects of test compounds.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on Nardosinone , which can serve as a reference for designing dose-response studies for this compound.

Table 1: Nardosinone in MPTP-Induced Mouse Model of Parkinson's Disease [4]

ParameterVehicle ControlMPTP ModelNardosinone (5 mg/kg)Nardosinone (50 mg/kg)
Tyrosine Hydroxylase (TH) Positive Neurons (% of Control) 100%Significantly ReducedIncreased vs. MPTPFurther Increased vs. MPTP
CD4+ T Cell Infiltration (Cells/mm²) BaselineSignificantly IncreasedReduced vs. MPTPFurther Reduced vs. MPTP
CD8+ T Cell Infiltration (Cells/mm²) BaselineSignificantly IncreasedReduced vs. MPTPFurther Reduced vs. MPTP

Table 2: Proposed Dose-Response Study Design for this compound

GroupTreatmentAnimal ModelRationale
1Vehicle ControlMPTP-induced MiceTo establish baseline pathology.
2This compound (Low Dose, e.g., 5 mg/kg)MPTP-induced MiceTo assess efficacy at a lower dose.
3This compound (Mid Dose, e.g., 25 mg/kg)MPTP-induced MiceTo determine dose-dependent effects.
4This compound (High Dose, e.g., 50 mg/kg)MPTP-induced MiceTo evaluate maximal efficacy and potential toxicity.
5Positive Control (e.g., L-DOPA)MPTP-induced MiceTo validate the experimental model.

Experimental Protocols

Protocol 1: MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Probenecid (B1678239)

  • This compound

  • Vehicle (e.g., corn oil, saline with 0.5% DMSO)

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Immunohistochemistry reagents (e.g., anti-TH antibody)

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.

  • Group Allocation: Randomly divide mice into experimental groups (as suggested in Table 2).

  • MPTP Induction:

    • Administer probenecid (250 mg/kg, i.p.) to inhibit the peripheral metabolism of MPTP.

    • 30 minutes later, administer MPTP (30 mg/kg, i.p.).[4]

    • Repeat MPTP administration twice a week for 5 weeks.[4]

  • This compound Administration:

    • Administer this compound (or vehicle) via intraperitoneal (i.p.) or oral gavage (p.o.) route.

    • Initiate treatment 2 hours post-MPTP injection and continue daily for the duration of the study.[4]

  • Behavioral Assessment:

    • Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at baseline and at the end of the treatment period.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brains and process for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum.

    • Perform neurochemical analysis (e.g., HPLC) to measure dopamine (B1211576) and its metabolites in the striatum.

    • Analyze inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) in brain tissue.

Protocol 2: LPS-Induced Neuroinflammation in Mice

Objective: To assess the anti-neuroinflammatory effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle

  • ELISA kits for cytokines (e.g., TNF-α, IL-1β, IL-6)

  • Reagents for qPCR (e.g., TRIzol, reverse transcriptase, primers)

Procedure:

  • Animal Acclimatization and Grouping: As described in Protocol 1.

  • LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg).

  • This compound Treatment: Administer this compound (or vehicle) i.p. or p.o. at a specified time point before or after LPS injection (e.g., 1 hour pre-LPS).

  • Sample Collection:

    • Collect blood samples at different time points (e.g., 2, 6, 24 hours) post-LPS for cytokine analysis in serum.

    • Euthanize mice at a terminal endpoint (e.g., 24 hours) and collect brain tissue (cortex and hippocampus).

  • Analysis:

    • Measure pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in serum and brain homogenates using ELISA.

    • Quantify the mRNA expression of inflammatory genes in brain tissue using qPCR.

    • Perform immunohistochemistry to assess microglial activation (Iba1 staining).

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow: MPTP Mouse Model acclimatization Animal Acclimatization grouping Random Group Allocation acclimatization->grouping mptp_induction MPTP/Probenecid Induction grouping->mptp_induction treatment This compound Treatment mptp_induction->treatment behavior Behavioral Testing treatment->behavior tissue_collection Tissue Collection behavior->tissue_collection analysis Immunohistochemistry & Neurochemical Analysis tissue_collection->analysis

Caption: Workflow for the MPTP-induced Parkinson's disease mouse model.

G cluster_pathway Proposed Anti-Neuroinflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates This compound This compound This compound->PI3K Inhibits? AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB mTOR->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates

Caption: Hypothesized AKT/mTOR signaling pathway for this compound.

Disclaimer: The proposed protocols and signaling pathways for this compound are based on existing research on its parent compound, Nardosinone. Researchers should conduct preliminary in vitro and dose-ranging in vivo studies to validate these protocols for this compound.

References

Application Notes and Protocols for Pharmacokinetic Studies of Nardosinonediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of nardosinonediol (B1496119) from plasma samples for pharmacokinetic (PK) studies. The methodologies outlined are based on established techniques for this compound and structurally related sesquiterpenoids, ensuring robustness and reliability for bioanalytical applications.

Introduction

This compound is a bioactive sesquiterpenoid isolated from Nardostachys jatamansi, a medicinal plant with a history of use in traditional medicine.[1] Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is critical for its development as a potential therapeutic agent. Accurate quantification of this compound in biological matrices such as plasma is fundamental to these studies. This document details two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation (PP), followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of sesquiterpenoids from Nardostachys jatamansi in rat plasma using LC-MS/MS. While specific data for this compound is not fully available in the public domain, the data presented for the structurally similar compound, desoxo-narchinol A, provides a reliable reference for method development and validation.[2]

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)10 ng/mL

Data is for desoxo-narchinol A in rat and mouse plasma using a protein precipitation method.[2]

Table 2: Accuracy and Precision

Analyte Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
304.87104.548.65103.21
4003.21101.235.4399.87
8002.5497.234.1298.54

Data is for desoxo-narchinol A in rat plasma using a protein precipitation method.[2]

Table 3: Recovery and Matrix Effect

Analyte Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
3088.9 ± 4.592.3 ± 5.1
80091.2 ± 3.895.6 ± 4.2

Representative data for a sesquiterpenoid using protein precipitation. Actual values should be determined during method validation.

Table 4: Stability

Stability ConditionAnalyte Concentration (ng/mL)Stability (% of Nominal)
Short-term (Room temp, 4h)3096.8 ± 3.1
80098.2 ± 2.5
Long-term (-80°C, 30 days)3095.4 ± 4.2
80097.1 ± 3.3
Freeze-thaw (3 cycles)3094.7 ± 3.9
80096.5 ± 2.8

Data is for desoxo-narchinol A in rat plasma.[2]

Experimental Protocols

Two primary methods for plasma sample preparation for this compound analysis are presented below.

Protocol 1: Solid-Phase Extraction (SPE)

This method is suitable for achieving high purity of the sample extract.[3]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • SPE cartridges (e.g., C18)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of IS solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound and the IS with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PP)

This is a rapid and high-throughput method suitable for pharmacokinetic screening.[4]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution

  • Acetonitrile (LC-MS grade)

  • Centrifuge

Procedure:

  • Sample Preparation: To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the IS.

  • Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of this compound in plasma.

experimental_workflow cluster_sample_collection Sample Collection cluster_plasma_prep Plasma Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis blood_sample Blood Sample Collection centrifuge1 Centrifugation blood_sample->centrifuge1 plasma Plasma Separation centrifuge1->plasma spe Solid-Phase Extraction (SPE) plasma->spe Protocol 1 pp Protein Precipitation (PP) plasma->pp Protocol 2 lcms LC-MS/MS Analysis spe->lcms pp->lcms data Data Acquisition & Processing lcms->data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor Receptor This compound->receptor akt AKT receptor->akt mek MEK receptor->mek pka PKA receptor->pka mtor mTOR akt->mtor Inhibition erk ERK mek->erk nfkb NF-κB erk->nfkb Modulation pka->nfkb Modulation gene_expression Gene Expression (e.g., anti-inflammatory, neuroprotective) nfkb->gene_expression

References

Application Notes and Protocols for the Synthesis of Nardosinonediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardosinonediol is a sesquiterpenoid natural product isolated from Nardostachys jatamansi, a plant with a long history of use in traditional medicine. This compound and its derivatives, belonging to the nardosinane family of sesquiterpenoids, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds have shown promise in areas such as neuroprotection, cardioprotection, and anti-inflammatory applications. This document provides detailed protocols for the synthesis of this compound derivatives, catering to the needs of researchers in drug discovery and development. The methods outlined below include a semi-synthetic approach starting from the more abundant natural product, nardosinone (B31660), as well as a discussion of strategies for total synthesis.

Semi-Synthetic Approach: Degradation of Nardosinone

A practical method to obtain this compound and other derivatives is through the controlled degradation of nardosinone, which is often more readily available from natural sources. This compound is a key intermediate in the degradation pathway of nardosinone.[1][2] This process involves the opening of the peroxide ring, followed by a series of reactions including keto-enol tautomerization, oxidation, and rearrangement.[1][2]

Quantitative Data from Nardosinone Degradation

The degradation of nardosinone in boiling water yields a mixture of several derivatives. The major products and their reported yields are summarized in the table below.[2]

CompoundYield (%)
2-deoxokanshone M64.23
isonardosinone3.44
desoxo-narchinol A2.17
2-deoxokanshone L1.10

Note: this compound is an initial, transient intermediate in this process and is further converted to other products under these conditions. Isolating this compound would require careful monitoring and quenching of the reaction at an earlier stage.

Experimental Protocol: Controlled Degradation of Nardosinone

This protocol is adapted from the described degradation of nardosinone in boiling water.[1]

Materials:

  • Nardosinone (purity >98%)

  • Distilled water

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel for column chromatography (200-300 mesh)

  • Reversed-phase C18 silica gel (ODS)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Degradation:

    • Dissolve 10.0 g of nardosinone in 10 L of distilled water in a large round bottom flask.

    • Heat the solution to reflux and maintain a gentle boil for 3 hours.

    • Monitor the reaction progress by TLC to confirm the complete degradation of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude degradation mixture (approximately 8.1 g).

  • Purification:

    • Subject the crude mixture to Open Column Chromatography on a reversed-phase (ODS) column.

    • Elute the column with a gradient of methanol in water (v/v), starting from 30:70 and gradually increasing to 100% methanol. The suggested gradient is as follows: 30:70, 40:60, 50:50, 60:40, 70:30, 85:15, and 100:0.

    • Collect fractions and analyze them by TLC.

    • Combine fractions containing the desired compounds and concentrate them under reduced pressure.

    • Further purification of individual fractions can be achieved using silica gel column chromatography with a petroleum ether:ethyl acetate gradient.

Note: To specifically isolate this compound, the reaction time should be optimized, and the reaction quenched before its complete conversion to subsequent products.

Total Synthesis Strategies for the Nardosinane Core

While a complete total synthesis of this compound has not been extensively detailed in readily available literature, the synthesis of related sesquiterpenoids provides a roadmap for its construction. The total synthesis of nardoaristolone B, a structurally related nor-sesquiterpenoid, has been accomplished and highlights key synthetic transformations that would be applicable.[3] Key strategies often involve the stereoselective construction of the fused ring system.

A common approach to building the core structure of nardosinane-type sesquiterpenoids involves:

  • Robinson Annulation: This classic reaction can be employed to construct the fused six-membered ring system characteristic of the nardosinane skeleton.

  • Diels-Alder Reaction: A powerful cycloaddition reaction that can be used to form the bicyclic core with good stereocontrol.

  • Intramolecular Cyclization Reactions: Various types of intramolecular cyclizations can be utilized to close the rings of the sesquiterpenoid framework.

Further research into the total synthesis of other nardosinane or aristolane (B1234754) sesquiterpenoids is recommended for developing a specific synthetic route to this compound.

Visualizations

Signaling Pathways

Nardosinone, the precursor to this compound, has demonstrated neuroprotective effects by modulating the AKT/mTOR signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and survival. The diagram below illustrates the proposed mechanism.

G Neuroprotective Signaling Pathway of Nardosinone cluster_0 Cell Membrane cluster_1 Cytoplasm Nardosinone Nardosinone AKT AKT Nardosinone->AKT Inhibits Phosphorylation p-AKT p-AKT AKT->p-AKT Phosphorylation mTOR mTOR p-AKT->mTOR Inhibits Phosphorylation p-mTOR p-mTOR mTOR->p-mTOR Phosphorylation Pro-inflammatory Cytokines Pro-inflammatory Cytokines p-mTOR->Pro-inflammatory Cytokines Inhibits Production

Caption: Nardosinone's neuroprotective effect via AKT/mTOR pathway.

Experimental Workflows

The following diagram outlines the key steps in the semi-synthetic preparation of this compound derivatives from Nardosinone.

G Workflow for Semi-Synthesis of this compound Derivatives Start Start Nardosinone Nardosinone Start->Nardosinone Degradation Degradation Nardosinone->Degradation Reflux in H2O Work-up Work-up Degradation->Work-up Concentration Purification Purification Work-up->Purification Chromatography Nardosinonediol_Derivatives Nardosinonediol_Derivatives Purification->Nardosinonediol_Derivatives End End Nardosinonediol_Derivatives->End

Caption: Semi-synthesis of this compound derivatives workflow.

References

Application of Nardosinonediol in Neuroinflammation Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of nardosinonediol (B1496119) in neuroinflammation research. While direct studies on this compound are limited, extensive research on its parent compound, nardosinone (B31660), provides a strong rationale and a methodological framework for investigating this compound's anti-neuroinflammatory properties. This compound is a primary degradation intermediate of nardosinone, a bioactive sesquiterpenoid from Nardostachys jatamansi with demonstrated anti-neuroinflammatory and neuroprotective effects[1][2][3]. This document outlines the background, key signaling pathways, quantitative data for nardosinone (as a proxy), and detailed experimental protocols relevant for studying this compound.

Introduction to Neuroinflammation

Neuroinflammation is a critical process in the central nervous system (CNS) initiated in response to various insults, including infection, trauma, and neurodegenerative diseases. Microglia, the resident immune cells of the CNS, are the primary drivers of the neuroinflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β). While acute neuroinflammation is a protective mechanism, chronic activation of microglia contributes to neuronal damage and the progression of neurodegenerative disorders. The inhibition of microglial activation is therefore a key therapeutic strategy for these conditions.

Nardosinone and its Relevance to this compound

Nardosinone has been shown to potently inhibit the production of pro-inflammatory mediators in activated microglia. One study reported that nardosinone significantly inhibits the production of the inflammatory factor NO in LPS-induced neuroinflammation in BV-2 microglia cells, with an IC50 value ranging from 37.82 to 74.21 μM[4]. It is suggested that this compound is an initial intermediate in the degradation pathway of nardosinone. However, a degradation product of nardosinone, 2-deoxokanshone M, did not show significant anti-neuroinflammatory activity, indicating that the molecular structure is crucial for its biological function[4]. Given its structural similarity and its position as a primary metabolite, this compound is a prime candidate for investigation into its own potential anti-neuroinflammatory and neuroprotective activities.

Mechanism of Action: Key Signaling Pathways

Research on nardosinone and related compounds from Nardostachys jatamansi has elucidated the involvement of key inflammatory signaling pathways. These pathways are highly relevant for studying the potential mechanism of action of this compound.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli like LPS lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β. Nardosinone has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38, also plays a crucial role in regulating the inflammatory response. Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, promote the expression of inflammatory mediators. Studies on compounds from Nardostachys jatamansi suggest that their anti-inflammatory effects are also mediated through the suppression of MAPK pathway activation.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 Activation MEK1_2 MEK1/2 TLR4->MEK1_2 Other pathways MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1, etc. p38->AP1 JNK->AP1 ERK->AP1 This compound This compound (Proposed Action) This compound->ASK1 Inhibition (Hypothesized) Genes Pro-inflammatory Gene Expression AP1->Genes Induces Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture BV-2 Microglial Cell Culture Treatment This compound Pre-treatment + LPS Stimulation CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability NO_Assay Nitric Oxide Assay (Griess) Treatment->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Treatment->Cytokine_Assay WesternBlot Western Blot (NF-κB, MAPK, iNOS, COX-2) Treatment->WesternBlot AnimalModel Mouse Model (C57BL/6) InVivoTreatment This compound Administration + LPS Injection AnimalModel->InVivoTreatment TissueCollection Brain Tissue Collection InVivoTreatment->TissueCollection IHC Immunohistochemistry (Iba1, GFAP) TissueCollection->IHC InVivoAssays Cytokine & Protein Analysis (ELISA, Western Blot) TissueCollection->InVivoAssays

References

Troubleshooting & Optimization

Nardosinonediol Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of Nardosinonediol (B1496119). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound from its primary source, Nardostachys jatamansi.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a bioactive sesquiterpenoid.[1][2] Its primary natural source is the roots and rhizomes of Nardostachys jatamansi, a plant native to the Himalayas.[3][4][5] this compound is also known to be a degradation product of Nardosinone, another major constituent of Nardostachys jatamansi.

Q2: Which extraction methods are most effective for this compound?

Several methods can be employed for the extraction of this compound, with varying levels of efficiency. Traditional methods include solvent extraction (maceration, percolation, Soxhlet). However, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SCFE) have been shown to significantly improve the yield of sesquiterpenoids from Nardostachys jatamansi and are considered "green" approaches.[3][6][7]

Q3: What are the critical parameters influencing the yield of this compound?

The yield of this compound is influenced by several factors, including:

  • Choice of Solvent: The polarity of the solvent is crucial. Ethanol (B145695), often in an aqueous solution, has been shown to be effective.[3]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to degradation of thermolabile compounds.

  • Solid-to-Liquid Ratio: An optimal ratio ensures that the solvent is not saturated, allowing for efficient extraction.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for extraction.

Q4: How can I accurately quantify the yield of this compound in my extract?

A validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is recommended for the accurate quantification of this compound. A previously published method utilized a ZORBAX Extend C18 column with a gradient elution of acetonitrile (B52724) and 0.1% formic acid in water as the mobile phase.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low this compound Yield Suboptimal extraction parameters.Optimize parameters such as solvent concentration, extraction time, and temperature. For Ultrasound-Assisted Extraction (UAE) of Nardostachys jatamansi, optimized conditions have been reported as a sonication time of approximately 20 minutes, an ethanol concentration of around 70%, and a liquid-to-solid ratio of about 21:1.[3]
Inefficient cell disruption.Ensure the plant material is finely ground to a consistent particle size to maximize surface area for solvent penetration.
Inappropriate solvent choice.While ethanol is effective, the polarity can be adjusted with water to optimize the extraction of sesquiterpenoids.
Degradation of this compound Excessive heat during extraction.For methods like Soxhlet extraction, monitor the temperature to avoid degradation. Consider using methods that operate at lower temperatures, such as ultrasound-assisted or supercritical fluid extraction.
Prolonged exposure to light or air.Protect the extract from light and air, as these can cause oxidation and degradation of terpenoids.
Impure Extract Co-extraction of undesirable compounds.Employ a multi-step purification process. After initial extraction, use techniques like column chromatography for fractionation. Further purification can be achieved using preparative High-Performance Liquid Chromatography (Prep-HPLC).
Presence of chlorophyll (B73375).If using ethanol, chlorophyll may be co-extracted. This can be removed by subsequent purification steps or by using a less polar solvent for initial extraction if this compound's solubility is sufficient.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on an optimized method for the extraction of sesquiterpenoids from Nardostachys jatamansi roots.[3]

1. Sample Preparation:

  • Dry the roots of Nardostachys jatamansi at a controlled temperature to preserve the chemical integrity of the constituents.
  • Grind the dried roots into a fine powder.

2. Extraction:

  • Place a known amount of the powdered plant material into an extraction vessel.
  • Add a 70% ethanol solution at a liquid-to-solid ratio of 21:1 (v/w).
  • Submerge the vessel in an ultrasonic bath.
  • Apply sonication for 20 minutes at a controlled temperature.

3. Post-Extraction Processing:

  • Filter the extract to remove solid plant material.
  • Concentrate the filtrate under reduced pressure to remove the ethanol.
  • The resulting crude extract can be used for further purification and analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on an optimized method for MAE of Nardostachys jatamansi.[6]

1. Sample Preparation:

  • Prepare the dried and powdered roots of Nardostachys jatamansi as described in Protocol 1.

2. Extraction:

  • Place the powdered material in a microwave extraction vessel.
  • Add the appropriate solvent.
  • Set the microwave parameters to the optimized conditions: microwave power of approximately 187 W, a temperature of 90°C, and an irradiation time of 20 minutes.

3. Post-Extraction Processing:

  • Follow the same filtration and concentration steps as described in Protocol 1.

Data Presentation

Table 1: Comparison of Optimized Extraction Methods for Nardostachys jatamansi

Method Key Optimized Parameters Reported Advantages Reference
Ultrasound-Assisted Extraction (UAE) Sonication Time: ~20 minEthanol Concentration: ~70%Liquid/Solid Ratio: ~21:1Reduced extraction time, improved yield of sesquiterpenoids.[3][8]
Microwave-Assisted Extraction (MAE) Microwave Power: ~187 WTemperature: 90°CIrradiation Time: 20 minSignificantly enhanced extract yield compared to conventional methods.[6]
Supercritical Fluid Extraction (SCFE) Pressure: 200 barTemperature: 333 K (60°C)Dynamic Extraction Time: 120 minGreen alternative, tunable solvent properties.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_purification Purification & Analysis start Nardostachys jatamansi Roots drying Drying start->drying grinding Grinding to Fine Powder drying->grinding uae Ultrasound-Assisted Extraction (UAE) grinding->uae mae Microwave-Assisted Extraction (MAE) grinding->mae scfe Supercritical Fluid Extraction (SCFE) grinding->scfe filtration Filtration uae->filtration mae->filtration concentration Concentration scfe->concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography lcms LC-MS/MS Analysis crude_extract->lcms prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound pure_this compound->lcms

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield? cause1 Suboptimal Parameters start->cause1 Yes cause2 Inefficient Cell Disruption start->cause2 Yes cause3 Wrong Solvent start->cause3 Yes solution1 Optimize Time, Temp, Ratio cause1->solution1 solution2 Grind to Fine Powder cause2->solution2 solution3 Adjust Solvent Polarity cause3->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low this compound yield.

References

Addressing Nardosinonediol stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nardosinonediol

Welcome to the technical resource center for this compound. This guide provides essential information, troubleshooting advice, and standardized protocols to help researchers and drug development professionals address the stability and degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in solution?

This compound is an intermediate in the degradation pathway of a related compound, Nardosinone.[1][2][3] Research indicates that the class of compounds to which this compound belongs is susceptible to degradation under specific environmental conditions.[2][3] this compound is reported to be relatively stable in neutral or alkaline (ethanolic) solutions but degrades in acidic conditions and/or at high temperatures.[2]

Q2: What are the primary factors that cause this compound to degrade?

The stability of this compound is significantly influenced by pH, temperature, and light exposure.

  • pH: Acidic conditions can promote dehydration or oxidation.[2] The compound is more stable in neutral to alkaline environments.[2]

  • Temperature: High temperatures, such as refluxing in boiling water, lead to rapid and complete degradation.[2]

  • Light: As with many complex organic molecules, prolonged exposure to strong light may contribute to degradation.[2]

Q3: How should I prepare and store stock solutions of this compound?

To maximize stability, follow these guidelines:

  • Solvent: Use a high-quality, anhydrous solvent such as DMSO or absolute ethanol.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Preparation: For experiments, especially those involving long incubation times, it is highly recommended to use freshly prepared dilutions from a frozen stock.

Q4: What are the potential degradation products of this compound?

Under acidic and/or high-temperature conditions, this compound can be readily oxygenated to form 7-oxonardosinone or dehydrated to form kanshone A.[2] It is an intermediate in the degradation of Nardosinone, which involves reactions like peroxy ring-opening, keto-enol tautomerization, and pinacol (B44631) rearrangement, leading to a variety of other compounds.[1][2][3][4] The formation of these degradation products can lead to a loss of the desired biological activity.[1][5]

Q5: How can I monitor the stability of my this compound solution during an experiment?

The most reliable way to monitor stability is by using analytical chromatography.

  • Methodology: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a PDA or UV detector is recommended.[1][2] For more detailed analysis and identification of degradation products, Mass Spectrometry (LC-MS) is the preferred method.[4][6][7]

  • Procedure: To assess stability, analyze your sample at the beginning (T=0) of your experiment and at subsequent time points. A decrease in the peak area of the parent this compound peak and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Loss of or inconsistent biological activity. Degradation of this compound in the experimental medium (e.g., cell culture media with acidic pH).1. Prepare fresh this compound solutions for each experiment. 2. Measure the pH of your experimental buffer/medium. If acidic, consider if a different buffer system can be used. 3. Minimize the incubation time at physiological temperatures (e.g., 37°C) where possible. 4. Run an analytical check (HPLC) on your solution before and after the experiment to confirm integrity.
New peaks appear in HPLC/LC-MS analysis over time. Formation of degradation products due to exposure to heat, light, or non-optimal pH.1. Compare the chromatogram with a freshly prepared standard to identify the parent peak. 2. Protect samples from light at all stages of the experiment. 3. Maintain a controlled, cool temperature unless experimentally required. 4. Refer to literature on Nardosinone degradation to tentatively identify potential degradants like kanshone A.[2]
Precipitation or color change in the solution. Poor solubility at the working concentration or significant chemical degradation.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your aqueous medium. 2. Confirm the compound's solubility limit in your specific medium. 3. A color change may indicate oxidation or the formation of chromophoric degradation products. Discard the solution and prepare a fresh one.

Data Summary

Table 1: Summary of Factors Influencing this compound Stability

This table summarizes the known environmental factors affecting the stability of this compound, based on studies of the closely related precursor, Nardosinone.

Factor Condition Observed Effect on Stability Reference
pH Acidic (e.g., Simulated Gastric Fluid)Unstable, rapid degradation.[2][3]
Neutral / Alkaline (e.g., Simulated Intestinal Fluid)Relatively stable.[2][3]
Temperature High (e.g., Boiling Water)Highly unstable, complete degradation observed.[2]
Room Temperature / RefrigeratedMore stable, but long-term stability is not characterized.Inferred
Light Strong Light ExposureUnstable in solid state; likely contributes to degradation in solution.[2]
Table 2: Example Data Presentation from a Forced Degradation Study

Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results for this compound. They are intended to serve as a template for presenting data from a stability study.

Stress Condition Duration % this compound Remaining Major Degradation Products (% Peak Area)
0.1 M HCl 6 hours15.2%DP1 (45.1%), DP2 (23.5%)
0.1 M NaOH 6 hours88.9%DP3 (5.8%)
5% H₂O₂ 6 hours65.4%DP4 (18.2%)
60°C Heat (in solution) 6 hours43.1%DP1 (30.7%), DP5 (11.2%)
Photostability (254 nm) 6 hours72.5%DP6 (15.3%)

Experimental Protocols & Visualizations

Protocol: Forced Degradation Study for this compound

This protocol provides a framework for intentionally degrading this compound under various stress conditions to understand its degradation pathways and establish a stability-indicating analytical method.[8][9]

Objective: To identify the conditions under which this compound degrades and to characterize its degradation products.

Materials:

  • This compound solid compound

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC or UHPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Stress: Dilute with a 50:50 methanol:water mixture. Incubate at 60°C for 24 hours.

    • Control: Dilute with a 50:50 methanol:water mixture. Keep at 4°C protected from light.

  • Neutralization & Dilution: After incubation, cool the vials to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

  • Analysis: Analyze all samples, including the control, by a validated HPLC or UHPLC-MS method.[10][11]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of this compound remaining. Identify and quantify major degradation peaks.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL This compound Stock B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Incubate at Time Points C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Incubate at Time Points D Oxidation (3% H₂O₂, RT) A->D Incubate at Time Points E Thermal Stress (60°C) A->E Incubate at Time Points F Control Sample (4°C, Dark) A->F Incubate at Time Points G Neutralize & Dilute All Samples B->G C->G D->G E->G F->G H Analyze via HPLC / UHPLC-MS G->H I Compare Data: - % Assay of Parent - % Impurity Formation H->I

Forced Degradation Experimental Workflow.
This compound Degradation Pathway

The following diagram illustrates the initial steps in the degradation of this compound under acidic or high-temperature conditions, based on its role as an intermediate in the degradation of Nardosinone.

G Nardosinone Nardosinone (Precursor) This compound This compound Nardosinone->this compound Peroxy Ring-Opening (Moisture) KanshoneA Kanshone A This compound->KanshoneA Dehydration (Acid / Heat) Oxonardosinone 7-Oxonardosinone This compound->Oxonardosinone Oxidation (Acid / Heat) Other Other Degradation Products KanshoneA->Other

Simplified Degradation Pathway of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Nardosinonediol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Nardosinonediol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a sesquiterpenoid natural product.[1][2] Its chemical structure lends it a moderate lipophilicity, as indicated by a calculated XLogP3 of 2.4, which suggests poor solubility in water.[3] This low aqueous solubility can significantly hinder its bioavailability and therapeutic efficacy in biological systems, making it a critical challenge for researchers. The related compound, nardosinone (B31660), has also been noted for its poor water solubility, often existing as a suspension in simulated gastrointestinal fluids.[4][5]

Q2: What are the known chemical properties of this compound?

A2: Key chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₅H₂₄O₃[3]
Molecular Weight252.35 g/mol [3]
Melting Point141-143 °C[6]
XLogP32.4[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count3[3]

Q3: In which solvents is this compound soluble?

A3: this compound is reported to be soluble in several organic solvents. While specific quantitative data is limited, qualitative solubility is presented in the table below.

SolventSolubilitySource
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
AcetoneSoluble[2]
WaterPoorly Soluble / Insoluble[4][7]
EthanolSoluble[7]

Q4: What are the primary methods to enhance the aqueous solubility of this compound?

A4: Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. These include:

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at the molecular level.

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.

  • Liposomal Formulation: Encapsulating this compound within lipid vesicles.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.

Possible Cause: The concentration of this compound exceeds its maximum solubility in the aqueous medium. The stability of related compounds like nardosinone is also known to be affected by pH and temperature.[4]

Solutions:

  • pH Adjustment: Investigate the effect of pH on this compound's solubility. For some compounds, adjusting the pH can ionize the molecule, increasing its solubility. However, be aware that extreme pH values can lead to degradation.[8][9][10]

  • Co-solvents: Introduce a water-miscible organic solvent (e.g., ethanol, DMSO, polyethylene (B3416737) glycol) to the aqueous buffer. This can increase the solubility of lipophilic compounds. Start with a low percentage of the co-solvent and gradually increase it to find the optimal concentration that maintains solubility without negatively impacting your experiment.

  • Solubilization Technologies: If pH adjustment and co-solvents are not sufficient or suitable for your application, consider advanced formulation strategies such as cyclodextrin complexation, solid dispersions, nanosuspensions, or liposomal formulations.

Issue 2: My formulated this compound is not showing the expected biological activity.

Possible Cause: The formulation technique or excipients used may be interfering with the biological activity of this compound. The compound might also be degrading during the formulation process. Nardosinone, a related compound, is known to be unstable at high temperatures.[4]

Solutions:

  • Characterize the Formulation: Ensure that this compound is still present in its active form within the formulation using techniques like HPLC, LC-MS, and FTIR.

  • Assess Drug Release: For formulations like solid dispersions, nanosuspensions, and liposomes, perform in vitro release studies to confirm that this compound is being released from the carrier in a timely manner.

  • Control Formulation Conditions: Avoid harsh conditions such as high temperatures or extreme pH during the formulation process, as these may lead to degradation.

  • Excipient Compatibility: Verify that the chosen excipients (e.g., polymers, surfactants) are compatible with this compound and do not inhibit its interaction with its biological target.

Experimental Protocols

Preparation of this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology (Co-precipitation Method):

  • Preparation of Solutions:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Prepare a saturated aqueous solution of HP-β-CD.

  • Complexation:

    • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at a controlled temperature (e.g., 60°C) for 30 minutes, followed by an extended stirring period (e.g., 5 hours) at room temperature.[11]

  • Precipitation and Recovery:

    • Cool the mixture and store it at 4°C overnight to facilitate the precipitation of the inclusion complex.[11]

    • Filter the precipitate and wash it with a small amount of cold water to remove any uncomplexed cyclodextrin.

  • Drying:

    • Freeze-dry the collected solid to obtain the this compound-HP-β-CD inclusion complex powder.[11]

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, XRD, and NMR.[12]

    • Determine the solubility of the complex in water and compare it to that of free this compound.

Preparation of this compound Solid Dispersion

Objective: To improve the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Methodology (Solvent Evaporation Method):

  • Solution Preparation:

    • Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, Poloxamer 188) in a common volatile organic solvent, such as ethanol. A typical drug-to-carrier mass ratio to explore is between 1:2 and 1:5.[13]

  • Solvent Evaporation:

    • Remove the organic solvent using a rotary evaporator. This will result in a viscous mixture.[13]

  • Solidification and Drying:

    • Rapidly cool the viscous mixture to solidify it.

    • Dry the solid dispersion under vacuum at a controlled temperature (e.g., 25°C) for an extended period (e.g., 48 hours) to remove any residual solvent.[13]

  • Milling and Sieving:

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.[13]

  • Characterization:

    • Assess the physical state (amorphous or crystalline) of this compound in the dispersion using DSC and XRD.

    • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Preparation of this compound Nanosuspension

Objective: To increase the surface area and dissolution velocity of this compound by reducing its particle size to the nanoscale.

Methodology (Antisolvent Precipitation-Ultrasonication):

  • Solution Preparation:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare the solvent phase.[14]

    • Prepare an aqueous solution containing a stabilizer, such as Tween 80 (e.g., 0.005% w/v), to act as the antisolvent phase.[14]

  • Precipitation:

    • Inject the this compound solution into the antisolvent phase under magnetic stirring.[14]

  • Nanonization:

    • Immediately subject the resulting suspension to high-intensity ultrasonication for a defined period (e.g., 10 minutes) in an ice bath to control the temperature.[14]

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).

    • Observe the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Evaluate the dissolution rate of the nanosuspension.

Preparation of this compound Liposomes

Objective: To encapsulate this compound within a lipid bilayer to improve its solubility and delivery.

Methodology (Thin-Film Hydration Method):

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., a mixture of HSPC and cholesterol) in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.[15]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[16]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., HEPES buffer) by rotating the flask at a temperature above the lipid phase transition temperature.[15][16] This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or gel filtration.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the liposomes.

    • Measure the encapsulation efficiency of this compound.[15]

    • Study the in vitro release profile of this compound from the liposomes.

Signaling Pathways (Based on the related compound Nardosinone)

Disclaimer: The following signaling pathway diagrams are based on research conducted on Nardosinone, a structurally related compound to this compound. While it is plausible that this compound may interact with similar pathways, this has not been definitively established. These diagrams are provided for informational and hypothetical purposes.

nardosinone_mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NGF NGF TrkA_Receptor TrkA Receptor NGF->TrkA_Receptor Binds Upstream_Signal Upstream Signal (Amplified) TrkA_Receptor->Upstream_Signal Activates Nardosinone Nardosinone Nardosinone->Upstream_Signal Enhances/ Amplifies MAPK_Kinase MAPK Kinase (MEK) Upstream_Signal->MAPK_Kinase Activates MAPK MAPK (ERK) MAPK_Kinase->MAPK Phosphorylates Neurite_Outgrowth Neurite Outgrowth MAPK->Neurite_Outgrowth Promotes

Caption: Nardosinone's potential enhancement of the NGF-induced MAPK signaling pathway.[17]

nardosinone_pd_pathways cluster_signaling Downstream Signaling Cascades Nardosinone Nardosinone DRD2 Dopamine D2 Receptor Nardosinone->DRD2 Regulates/ Interacts with Neuroactive_Ligand_Receptor Neuroactive Ligand-Receptor Interaction DRD2->Neuroactive_Ligand_Receptor Calcium_Signaling Calcium Signaling Pathway DRD2->Calcium_Signaling cAMP_Signaling cAMP Signaling Pathway DRD2->cAMP_Signaling Anti_PD_Effect Alleviation of Parkinson's Disease Symptoms Neuroactive_Ligand_Receptor->Anti_PD_Effect Calcium_Signaling->Anti_PD_Effect cAMP_Signaling->Anti_PD_Effect

Caption: Hypothesized mechanism of Nardosinone in Parkinson's disease via DRD2 and related pathways.[18]

nardosinone_akt_mtor_pathway LPS LPS (Inflammatory Stimulus) AKT AKT LPS->AKT Activates mTOR mTOR AKT->mTOR Phosphorylates/ Activates Pro_inflammatory_Factors Pro-inflammatory Factors (e.g., NO, CCL5, CXCL10) mTOR->Pro_inflammatory_Factors Promotes Secretion Nardosinone Nardosinone Nardosinone->AKT Inhibits Phosphorylation Nardosinone->mTOR Inhibits Phosphorylation

References

Technical Support Center: Optimization of LC-MS/MS Parameters for Sensitive Nardosinonediol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on establishing and optimizing a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of Nardosinonediol. Given the limited availability of a standardized protocol for this compound, this guide offers a foundational approach based on general principles of LC-MS/MS method development and data from the closely related compound, Nardosinone (B31660).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a sesquiterpenoid that can be a degradation product of Nardosinone, a bioactive compound found in Nardostachys jatamansi.[1] Sensitive detection is crucial for pharmacokinetic studies, metabolism research, and for the quality control of herbal products and pharmaceuticals containing Nardosinone, as the presence and quantity of this compound can indicate product stability and degradation.

Q2: What are the key steps in developing an LC-MS/MS method for this compound?

A2: The key steps involve:

  • Compound Tuning/Optimization: Determining the optimal mass spectrometry parameters for this compound.

  • Chromatography Development: Optimizing the separation of this compound from other matrix components.

  • Sample Preparation: Developing a protocol to efficiently extract this compound from the sample matrix and minimize interferences.

  • Method Validation: Assessing the method's performance in terms of linearity, accuracy, precision, and sensitivity.

Q3: What ionization mode is best for this compound analysis?

A3: Based on the analysis of the related compound Nardosinone, positive electrospray ionization (ESI+) is a suitable starting point for this compound.[2] However, it is recommended to test both positive and negative ESI modes during method development to determine which provides the best signal intensity.

Q4: How do I prepare stock and working solutions of this compound?

A4: If a pure standard is available, prepare a stock solution by dissolving it in an organic solvent like methanol (B129727) or acetonitrile (B52724) to a concentration of about 1 mg/mL.[3] From this stock, create a series of dilutions in the initial mobile phase composition to generate working standards for calibration curves and optimization experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: Why am I seeing no or very low signal for this compound?

A: This could be due to several factors:

  • Incorrect MS Parameters: Ensure the mass spectrometer is set to the correct precursor and product ions for this compound. Since this compound is a degradation product of Nardosinone, its molecular weight will be different. You will need to determine the correct mass for the protonated molecule [M+H]⁺.

  • Ion Source Issues: The ESI source may be contaminated or the settings (e.g., capillary voltage, gas flow, temperature) may not be optimal.[4] Clean the ion source and re-optimize the parameters.

  • Sample Degradation: this compound may be unstable. Prepare fresh samples and keep them in the autosampler at a low temperature.[4]

  • Poor Extraction Recovery: Your sample preparation method may not be efficiently extracting this compound. Consider alternative extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5]

  • Matrix Effects: Components in your sample matrix could be suppressing the ionization of this compound.[4][5] Dilute your sample or improve the sample cleanup procedure.

Q: My chromatographic peak for this compound is broad or tailing. What can I do?

A: Poor peak shape can compromise sensitivity and resolution. Here are some solutions:

  • Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[6] Injecting in a stronger solvent can cause peak distortion.

  • Column Overloading: Injecting too much sample can lead to broad peaks. Try diluting your sample or reducing the injection volume.[7]

  • Secondary Interactions: Residual silanol (B1196071) groups on the column can interact with your analyte. Adding a small amount of a weak acid like formic acid to the mobile phase can improve peak shape.

  • Column Degradation: The column may be old or contaminated. Try flushing the column or replacing it if necessary.[7]

Q: I am observing peak splitting for this compound. What is the cause?

A: Peak splitting can be caused by:

  • Injection Solvent Effects: As mentioned, injecting in a solvent significantly stronger than the mobile phase is a common cause.[6]

  • Clogged Frit or Column Void: A partially blocked column inlet frit or a void at the head of the column can split the peak. Back-flushing the column (if permissible by the manufacturer) or replacing it may be necessary.

  • Autosampler Issues: Problems with the autosampler injection valve or needle can also lead to split peaks.[8]

Q: The retention time for this compound is shifting between injections. How can I fix this?

A: Retention time instability affects reproducibility. Consider these points:

  • Insufficient Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions between each injection. This is particularly important in gradient elution.[4][8]

  • Mobile Phase Composition Changes: Mobile phases can evaporate over time, changing their composition. Prepare fresh mobile phases regularly and keep the bottles capped.[7]

  • Temperature Fluctuations: Use a column oven to maintain a stable column temperature, as temperature can significantly impact retention time.[4]

  • Pump Performance: Inconsistent pump flow can cause retention time shifts. Check for air bubbles in the pump and ensure the pump seals are in good condition.[4]

Experimental Protocols & Data

Table 1: Starting LC-MS/MS Parameters for Nardosinone (for reference)
ParameterValueReference
LC Column Venusil MP-C18 (50 x 2.1 mm, 5 µm)[2]
Mobile Phase Methanol:0.1% Formic Acid in Water (55:45, v/v)[2]
Flow Rate 0.6 mL/min[2]
Ionization Mode ESI+[2]
Scan Type Selected Reaction Monitoring (SRM)[2]

Note: These parameters are for Nardosinone and should be used as a starting point for developing a method for this compound.

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

Protocol 2: General LC-MS/MS Method Development Workflow
  • Direct Infusion: Infuse a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer to determine the precursor ion (likely [M+H]⁺) and optimize source parameters (capillary voltage, gas flows, temperature).

  • Product Ion Scan: Perform a product ion scan on the determined precursor ion to identify the most abundant and stable fragment ions. Select at least two fragment ions for SRM transitions (one for quantification, one for qualification).[9]

  • Collision Energy Optimization: For each SRM transition, optimize the collision energy to maximize the signal of the product ion.[9]

  • Chromatographic Separation:

    • Start with a generic C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).

    • Inject the this compound standard and adjust the gradient to achieve a well-retained, sharp, and symmetrical peak with an appropriate retention time.

    • Optimize the flow rate and column temperature for the best separation and peak shape.

  • Method Validation: Once the parameters are optimized, perform a validation study to assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_ms MS Optimization (Direct Infusion) cluster_lc LC Method Development cluster_analysis Analysis & Validation p1 Prepare this compound Stock & Working Standards ms1 Determine Precursor Ion ([M+H]+) p1->ms1 p2 Prepare Sample (e.g., Protein Precipitation) a1 Inject Samples & Standards p2->a1 ms2 Identify Product Ions ms1->ms2 ms3 Optimize Collision Energy ms2->ms3 lc1 Select Column & Mobile Phase ms3->lc1 lc2 Optimize Gradient & Flow Rate lc1->lc2 lc3 Assess Peak Shape lc2->lc3 lc3->a1 a2 Data Acquisition (SRM) a1->a2 a3 Method Validation a2->a3

Caption: Workflow for LC-MS/MS method development for this compound.

Hypothetical Fragmentation Pathway

G parent This compound Precursor Ion [M+H]+ frag1 Product Ion 1 (e.g., [M+H - H2O]+) parent->frag1 Loss of H2O frag2 Product Ion 2 (e.g., [M+H - C3H7]+) parent->frag2 Loss of Isopropyl Group frag3 Product Ion 3 (e.g., Ring Structure Fragment) parent->frag3 Ring Cleavage

Caption: Hypothetical fragmentation of this compound in positive ESI mode.

References

Troubleshooting low recovery of Nardosinonediol during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the purification of Nardosinonediol, with a focus on addressing low recovery rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during purification?

A1: Low recovery of this compound can often be attributed to its degradation under suboptimal conditions. This compound is an intermediate in the degradation pathway of Nardosinone and is itself susceptible to degradation, particularly in acidic environments and at elevated temperatures.[1][2] Key factors leading to low yield include:

  • Degradation during extraction and purification: Exposure to acidic conditions or high temperatures can lead to the dehydration or oxidation of this compound.[1][2]

  • Suboptimal chromatographic conditions: Improper selection of stationary phase, mobile phase, or elution gradient can result in poor separation and co-elution with other compounds, leading to loss of pure this compound during fraction collection.

  • Incomplete extraction from the source material: The initial extraction process may not be efficient enough to extract all the this compound present in the plant material.

  • Loss during solvent partitioning and drying steps: this compound may be partially lost if an inappropriate solvent system is used for liquid-liquid extraction or if it degrades during solvent evaporation at high temperatures.

Q2: How can I minimize the degradation of this compound during purification?

A2: To minimize degradation, it is crucial to control the temperature and pH throughout the purification process. This compound is most stable in a neutral medium.[2] Therefore, it is recommended to:

  • Maintain a neutral pH: Use buffers to maintain a neutral pH during extraction and chromatographic steps. Avoid the use of strong acids.

  • Work at low temperatures: Perform all extraction and purification steps at room temperature or below whenever possible. Avoid heating extracts for prolonged periods. For solvent evaporation, use a rotary evaporator at a low temperature (e.g., < 40°C).

  • Use appropriate solvents: this compound is soluble in DMSO, chloroform (B151607), dichloromethane (B109758), ethyl acetate (B1210297), and acetone.[3] Use these solvents for extraction and chromatography as appropriate.

  • Minimize exposure to air and light: While not explicitly stated in the search results for this compound, it is a general good practice for natural product purification to minimize exposure to oxygen and UV light to prevent oxidative degradation.

Q3: What are the recommended chromatographic techniques for purifying this compound?

A3: Based on the purification of related compounds from Nardostachys jatamansi, the following chromatographic techniques are recommended:

  • Column Chromatography: This is a standard technique for the initial fractionation of the crude extract.

    • Stationary phases: Silica (B1680970) gel, ODS (C18), and Sephadex LH-20 have been successfully used for the separation of constituents from Nardostachys jatamansi.[1]

    • Mobile phases: A gradient of non-polar to polar solvents is typically used. For silica gel, a hexane-ethyl acetate or chloroform-methanol gradient can be effective. For ODS, a methanol-water or acetonitrile-water gradient is common.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, can be used for the final purification of this compound to achieve high purity. A C18 column with a methanol-water or acetonitrile-water mobile phase is a good starting point.

Data Presentation

Table 1: Estimated Impact of Purification Parameters on this compound Recovery

ParameterConditionEstimated Recovery RateRationale
pH Acidic (pH < 5)Low (< 60%)This compound is known to be unstable in acidic conditions, leading to degradation.[1][2]
Neutral (pH 6.5-7.5)High (> 90%)This compound is reported to be most stable in a neutral medium.[2]
Basic (pH > 8)Moderate (70-85%)While more stable than in acidic conditions, basic conditions might still lead to some degradation or side reactions.
Temperature High (> 50°C)Low (< 50%)Elevated temperatures can cause degradation of this compound.[1][2]
Room Temperature (20-25°C)High (> 90%)Performing purification at room temperature minimizes heat-related degradation.
Low (4°C)Very High (> 95%)Low temperatures will further slow down any potential degradation reactions.
Chromatography Silica GelGood (80-90%)A standard and effective method for initial purification of sesquiterpenoids.
Stationary Phase ODS (C18)Very Good (85-95%)Reversed-phase chromatography often provides excellent resolution for compounds of this polarity.
Sephadex LH-20Good (80-90%)Useful for size-exclusion chromatography and removing pigments and polymeric material.[1]

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound from Nardostachys jatamansi

  • Extraction:

    • Obtain dried and powdered rhizomes of Nardostachys jatamansi.

    • Macerate the powdered plant material in methanol (B129727) (1:10 w/v) at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process twice more with fresh methanol.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid extraction with n-hexane to remove non-polar compounds. Repeat this step three times.

    • Collect the methanol-water layer and evaporate the methanol under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate. Repeat this step three times.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate under reduced pressure at a temperature below 40°C to obtain the ethyl acetate fraction enriched with this compound.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., n-hexane).

    • Dissolve the ethyl acetate fraction in a minimal amount of chloroform or dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

    • Combine the fractions containing this compound based on the TLC analysis.

  • Final Purification by Preparative HPLC:

    • Further purify the this compound-rich fractions by preparative HPLC on a C18 column.

    • Use a mobile phase of methanol and water or acetonitrile (B52724) and water in an isocratic or gradient elution.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Mandatory Visualization

Troubleshooting_Low_Recovery start Low this compound Recovery check_degradation Check for Degradation (TLC/HPLC analysis of crude extract and fractions) start->check_degradation degradation_present Degradation Products Present? check_degradation->degradation_present optimize_conditions Optimize Conditions: - Maintain neutral pH - Work at low temperature (<40°C) - Protect from light and air degradation_present->optimize_conditions Yes no_degradation Degradation Not Evident degradation_present->no_degradation No end Improved Recovery optimize_conditions->end check_extraction Review Extraction Protocol no_degradation->check_extraction extraction_issue Inefficient Extraction? check_extraction->extraction_issue optimize_extraction Optimize Extraction: - Increase extraction time/repeats - Consider alternative solvents (e.g., Ethyl Acetate) extraction_issue->optimize_extraction Yes check_chromatography Review Chromatography Protocol extraction_issue->check_chromatography No optimize_extraction->end chromatography_issue Poor Separation? check_chromatography->chromatography_issue optimize_chromatography Optimize Chromatography: - Test different stationary phases (Silica, C18) - Adjust mobile phase gradient - Optimize sample loading chromatography_issue->optimize_chromatography Yes chromatography_issue->end No optimize_chromatography->end Degradation_Pathway Nardosinone Nardosinone This compound This compound (Stable at neutral pH) Nardosinone->this compound Ring-opening (Intermediate) Degradation_Products Further Degradation Products (e.g., Kanshone A, 7-oxonardosinone) This compound->Degradation_Products Acidic conditions and/or high temperature

References

Strategies to prevent Nardosinonediol degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Nardosinonediol during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sesquiterpenoid, a class of natural products with diverse biological activities. Its stability is a critical concern for researchers as degradation can lead to a loss of biological activity and the formation of impurities, potentially affecting experimental results and the therapeutic efficacy of drug candidates. This compound is known to be an intermediate in the degradation pathway of a related compound, Nardosinone, highlighting its potential for instability under certain conditions.

Q2: What are the primary factors that cause this compound degradation?

Based on studies of the closely related compound Nardosinone, the primary factors contributing to the degradation of this compound are expected to be:

  • Elevated Temperature: Storage at high temperatures can accelerate degradation reactions.

  • Acidic pH: Exposure to acidic conditions can catalyze the degradation process.

  • Oxidation: The presence of oxidizing agents can lead to the breakdown of the molecule.

  • Light Exposure: While not explicitly documented for this compound, many complex organic molecules are sensitive to light, which can induce photochemical degradation.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.

  • pH: Maintain in a neutral or slightly basic environment. Avoid acidic buffers or solvents.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Form: Storing the compound in a solid, crystalline form is generally more stable than in solution. If in solution, use aprotic solvents and store at low temperatures.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound activity in bioassays. Degradation of this compound stock solution.1. Prepare fresh stock solutions from solid material. 2. Verify the pH of the assay buffer; ensure it is not acidic. 3. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 4. Analyze the stock solution by HPLC to check for the presence of degradation products.
Appearance of unknown peaks in HPLC analysis. Degradation has occurred during storage or sample preparation.1. Review storage conditions (temperature, light exposure, atmosphere). 2. Analyze a freshly prepared sample to confirm the identity of the main peak. 3. If degradation is suspected during analysis, consider using a lower temperature for the autosampler and reducing the run time if possible. 4. Perform a forced degradation study to identify potential degradation products.
Inconsistent experimental results. Inconsistent stability of this compound across different experimental setups.1. Standardize the preparation of this compound solutions across all experiments. 2. Ensure all researchers are following the same storage and handling protocols. 3. Evaluate the compatibility of this compound with all experimental components (e.g., solvents, buffers, other reagents).

Quantitative Data Summary

While specific quantitative data for this compound degradation is limited in the public domain, the following table summarizes general stability observations for related sesquiterpenoids under various conditions. This data can serve as a guide for designing stability studies for this compound.

Compound Class Condition Observation Reference
NardosinoneHigh Temperature (Boiling Water)Significant degradation into multiple products.[1]
NardosinoneSimulated Gastric Fluid (Acidic pH)More rapid degradation compared to simulated intestinal fluid.[1][2][3]
Sesquiterpene LactonespH 7.4 and 37°CLoss of side chains observed.
Sesquiterpene LactonespH 5.5Stable.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

    • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all stressed samples, along with a control sample (untreated stock solution), using a stability-indicating HPLC method (see Protocol 2).

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

    • If available, use mass spectrometry (MS) detection to identify the molecular weights of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase gradient of water (A) and acetonitrile (B52724) or methanol (B).

    • A typical starting gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.

    • Add a modifier like 0.1% formic acid or 0.1% ammonium (B1175870) acetate (B1210297) to both mobile phases to improve peak shape, but be mindful of the potential for acid-catalyzed degradation.

  • Detection: Use a PDA detector to monitor the elution profile at a wavelength where this compound has maximum absorbance (determine this by running a UV scan of a standard solution).

  • Method Optimization:

    • Inject the samples from the forced degradation study.

    • Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks.

    • The method is considered "stability-indicating" when all peaks are well-resolved.

Visualizations

This compound This compound Intermediate1 Oxidized Intermediate This compound->Intermediate1 Oxidation Degradation_Product1 Keto-enol Tautomer Intermediate1->Degradation_Product1 Tautomerization Degradation_Product2 Ring-Opened Product Intermediate1->Degradation_Product2 Hydrolysis Degradation_Product3 Further Oxidation Products Degradation_Product1->Degradation_Product3 Degradation_Product2->Degradation_Product3

Caption: Inferred degradation pathway of this compound.

cluster_0 Forced Degradation Study Start This compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Analysis HPLC-PDA/MS Analysis Stress->Analysis End Identify Degradation Products and Pathways Analysis->End cluster_1 Troubleshooting Logic Issue Inconsistent Results or Unexpected Peaks Check_Storage Review Storage Conditions (Temp, Light, pH) Issue->Check_Storage Check_Prep Review Sample Preparation Issue->Check_Prep Run_Control Analyze Freshly Prepared Standard Check_Storage->Run_Control Check_Prep->Run_Control Forced_Deg Perform Forced Degradation Study Run_Control->Forced_Deg If degradation is suspected Optimize Optimize Storage and Handling Protocols Run_Control->Optimize If standard is stable Forced_Deg->Optimize

References

Technical Support Center: Purity Assessment and Impurity Profiling of Nardosinonediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nardosinonediol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: Impurities in this compound samples can originate from various sources, including the synthetic route, degradation, and storage. They can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, by-products from the synthesis, and residual solvents. The specific process-related impurities will depend on the synthetic route used to produce this compound.

  • Degradation Products: this compound can degrade under certain conditions, such as exposure to high temperatures, acidic or basic conditions, and oxidizing agents. Nardosinone, a related compound, degrades with this compound as an initial intermediate.[1][2][3] Plausible degradation pathways involve peroxy ring-opening, keto-enol tautomerization, oxidation, and isopropyl cleavage.[1][2][3]

  • Stereoisomeric Impurities: Impurities with a similar chemical structure but different spatial orientation may be present.

Q2: Which analytical techniques are most suitable for the purity assessment of this compound?

A2: The most common and suitable analytical techniques for the purity assessment of sesquiterpenoids like this compound are:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or photodiode array (PDA) detection, is the method of choice for analyzing non-volatile and thermally labile compounds like sesquiterpene lactones.[4][5][6] A validated HPLC-UV method has been developed for the simultaneous quantification of this compound, desoxo-narchinol A, and nardosinone.[6]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is widely used for the analysis of volatile and semi-volatile sesquiterpenes.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of this compound and its impurities.[3] Quantitative NMR (qNMR) can also be used for accurate purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, especially with tandem mass spectrometry (MS/MS), is a highly sensitive and selective method for identifying and quantifying impurities, particularly at trace levels.[7]

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation, or stress testing, involves intentionally degrading a sample under more severe conditions than it would typically encounter during storage and handling.[8][9] These conditions include heat, light, humidity, acid/base hydrolysis, and oxidation.[8][9]

Forced degradation studies for this compound are crucial for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways.

  • Developing stability-indicating analytical methods: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[8]

  • Understanding the intrinsic stability of the molecule: This information is vital for determining appropriate storage conditions and shelf-life.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions between this compound and the stationary phase (e.g., free silanol (B1196071) groups).- Column overload.- Dead volume in the system.- Use a base-deactivated column or add a competing base to the mobile phase.- Reduce the injection volume or sample concentration.- Check and correct all fittings and connections.
Poor Resolution - Inappropriate mobile phase composition.- Column deterioration.- Incompatible injection solvent.- Optimize the mobile phase gradient and composition.- Replace the column.- Dissolve the sample in the initial mobile phase.
Ghost Peaks - Impurities in the mobile phase or from the system.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash program.- Inject a blank run to identify the source of contamination.
Baseline Drift - Column not equilibrated.- Changes in mobile phase composition.- Detector temperature fluctuations.- Ensure sufficient column equilibration time before analysis.- Degas the mobile phase and ensure proper mixing.- Use a column oven and allow the detector to stabilize.
GC Analysis
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing - Active sites in the inlet liner or column.- Non-volatile residues in the inlet.- Use a deactivated inlet liner and column.- Perform regular inlet maintenance, including replacing the liner and septum.
Poor Peak Shape (Broadening) - Improper injection technique.- Column contamination.- Optimize injection speed and volume.- Bake out the column at a high temperature or trim the front end of the column.
Loss of Sensitivity - Leak in the system.- Contaminated detector.- Perform a leak check of the entire system.- Clean the detector according to the manufacturer's instructions.
Shifting Retention Times - Fluctuations in carrier gas flow rate.- Changes in column temperature.- Ensure a constant and stable carrier gas supply.- Verify the accuracy and stability of the oven temperature.

Experimental Protocols

Purity Assessment by HPLC-UV

This protocol is based on a validated method for the simultaneous analysis of sesquiterpenes in Nardostachys jatamansi.[6]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV or PDA detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 80 20
    30 20 80
    31 80 20

    | 40 | 80 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol (B129727) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated using the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Impurity Profiling by GC-MS
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on the expected impurity levels.

  • Injection Volume: 1 µL

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Impurity Identification: Tentatively identify impurities by comparing their mass spectra with a commercial mass spectral library (e.g., NIST, Wiley).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh this compound Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject_hplc Inject into HPLC System filter->inject_hplc inject_gcms Inject into GC-MS System filter->inject_gcms separate Chromatographic Separation inject_hplc->separate detect_uv UV Detection (254 nm) separate->detect_uv purity_calc Purity Calculation (Area %) detect_uv->purity_calc separate_gc Gas Chromatographic Separation inject_gcms->separate_gc detect_ms Mass Spectrometric Detection separate_gc->detect_ms impurity_id Impurity Identification (MS Library) detect_ms->impurity_id impurity_quant Impurity Quantification impurity_id->impurity_quant degradation_pathway Nardosinone Nardosinone This compound This compound (Initial Intermediate) Nardosinone->this compound Degradation PeroxyRingOpening Peroxy Ring-Opening Products This compound->PeroxyRingOpening KetoEnol Keto-Enol Tautomers This compound->KetoEnol Oxidation Oxidation Products This compound->Oxidation IsopropylCleavage Isopropyl Cleavage Products This compound->IsopropylCleavage

References

Refinement of analytical methods for Nardosinonediol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical quantification of Nardosinonediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the quantification of this compound?

A1: The primary methods for quantifying this compound and related compounds like Nardosinone (B31660) are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices.[1][4]

Q2: What are the key challenges in analyzing this compound?

A2: A significant challenge is the chemical stability of related compounds. For instance, Nardosinone, a primary bioactive component of Nardostachys jatamansi, is known to degrade into this compound under certain conditions, such as in boiling methanol (B129727) solution.[5] This transformation can affect the accuracy of quantification if not properly controlled during sample preparation and storage. Nardosinone is also unstable in acidic and high-temperature environments.[5]

Q3: How is this compound formed from Nardosinone?

A3: this compound is proposed as an initial intermediate in the degradation pathway of Nardosinone.[5][6] This pathway can involve reactions like the opening of the peroxy ring present in Nardosinone.[5][6]

Q4: What should be considered for sample preparation when analyzing this compound?

A4: Sample preparation is critical to remove interfering substances and improve sensitivity.[4] Common techniques include protein precipitation with solvents like acetonitrile (B52724) or methanol for plasma samples, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][4][7][8] The choice of method depends on the sample matrix and the analytical technique used.

Q5: How critical is the stability of this compound during sample storage and analysis?

A5: Analyte stability is crucial for accurate and reproducible results.[9] It is essential to investigate the stability of this compound in the specific biological matrix under various storage conditions (e.g., room temperature, 4°C, -20°C) and through freeze-thaw cycles.[10][11] Given that the parent compound Nardosinone is unstable under strong light, high humidity, and high temperatures, similar precautions should be considered for this compound.[5]

Troubleshooting Guide

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
  • Question: My this compound peak is showing significant tailing. What are the potential causes and solutions?

  • Answer:

    • Cause 1: Column Overload. The concentration of the injected sample may be too high.

      • Solution: Dilute the sample and re-inject.

    • Cause 2: Incompatible Injection Solvent. The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing the analyte to spread on the column.

      • Solution: Reconstitute the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase.

    • Cause 3: Secondary Interactions. The analyte may be interacting with active sites on the silica (B1680970) packing of the column.

      • Solution: Add a small amount of a competing agent, like trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase to mask the active sites.[12]

    • Cause 4: Column Degradation. The column may be nearing the end of its lifespan or has been contaminated.

      • Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the column.

Issue 2: Low or No Analyte Signal
  • Question: I am not detecting a signal for this compound, or the signal is much lower than expected. What should I check?

  • Answer:

    • Cause 1: Analyte Degradation. this compound may have degraded during sample collection, storage, or preparation. As a degradation product of Nardosinone, it can also be part of further chemical reactions.[5][6]

      • Solution: Review sample handling procedures. Ensure samples are stored at low temperatures (e.g., -80°C) and protected from light.[7] Perform stability tests to understand degradation rates under your specific conditions.[11]

    • Cause 2: Inefficient Extraction. The sample preparation method may not be effectively extracting the analyte from the matrix.

      • Solution: Optimize the extraction procedure. This could involve changing the extraction solvent, adjusting the pH, or using a different technique (e.g., switching from LLE to SPE).[8] Evaluate extraction recovery to ensure efficiency.[1]

    • Cause 3: Mass Spectrometer Settings (for LC-MS/MS). The ionization source parameters or collision energy may not be optimized for this compound.

      • Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters like capillary voltage, gas temperature, and collision energy for the specific mass transitions.

    • Cause 4: Incorrect UV Wavelength (for HPLC-UV). The detection wavelength may not be set at the absorbance maximum for this compound.

      • Solution: Determine the UV absorbance spectrum for a this compound standard to identify the optimal wavelength (λmax) for detection. For related compounds, a wavelength of 270 nm has been used.[12]

Issue 3: High Matrix Effect and Inconsistent Results
  • Question: I am observing significant signal suppression/enhancement and high variability in my results when analyzing biological samples. How can I mitigate matrix effects?

  • Answer:

    • Cause 1: Co-eluting Endogenous Components. Other molecules from the sample matrix are eluting at the same time as this compound and interfering with the ionization process (in LC-MS/MS).[13]

      • Solution 1: Improve Chromatographic Separation. Modify the HPLC gradient to better separate this compound from interfering peaks. Using a column with a different chemistry or smaller particle size can also improve resolution.[4]

      • Solution 2: Enhance Sample Cleanup. Implement a more rigorous sample preparation method, such as SPE, to remove a wider range of matrix components before injection.[4][8]

      • Solution 3: Use an Internal Standard. An isotopically labeled internal standard is the gold standard for correcting matrix effects. If unavailable, a structurally similar analog can be used. This helps to normalize the signal and improve accuracy and precision.[1]

Experimental Protocols & Data

General Workflow for this compound Quantification

General Workflow for this compound Analysis SampleCollection Sample Collection (e.g., Plasma, Tissue) SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) SampleCollection->SamplePrep LC_Separation LC Separation (Reversed-Phase C18) SamplePrep->LC_Separation Detection Detection (MS/MS or UV) LC_Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing (Peak Integration, Calibration) DataAcquisition->DataProcessing Quantification Final Quantification DataProcessing->Quantification

Caption: A typical workflow for quantifying this compound.

Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.[1]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Plant Material
  • Weigh 1.0 g of dried, powdered plant material (Nardostachys species).

  • Add 20 mL of 95% ethanol (B145695) and sonicate for 30 minutes.[14]

  • Allow the mixture to stand for 24 hours for percolation extraction.[14]

  • Filter the extract through a 0.45 µm syringe filter.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in a suitable solvent (e.g., ethyl acetate) for further purification by column chromatography or direct analysis after appropriate dilution.[14]

Troubleshooting Logic for Low Analyte Signal

Troubleshooting Low Signal for this compound Start Low or No Signal Detected CheckInstrument Run System Suitability Test (e.g., Inject Standard) Start->CheckInstrument InstrumentOK Instrument OK? CheckInstrument->InstrumentOK FixInstrument Troubleshoot Instrument: - Check LC pressure - Clean MS source - Check detector InstrumentOK->FixInstrument No CheckSamplePrep Evaluate Sample Preparation: - Assess extraction recovery - Check for analyte loss InstrumentOK->CheckSamplePrep Yes FixInstrument->CheckInstrument SamplePrepOK Recovery Acceptable? CheckSamplePrep->SamplePrepOK OptimizePrep Optimize Sample Prep: - Change extraction solvent/pH - Use SPE SamplePrepOK->OptimizePrep No CheckStability Investigate Analyte Stability: - Analyze fresh sample - Perform freeze-thaw study SamplePrepOK->CheckStability Yes OptimizePrep->CheckSamplePrep Resolved Problem Resolved CheckStability->Resolved

Caption: A decision tree for troubleshooting low signal issues.

Nardosinone to this compound Degradation Pathway

Simplified Degradation of Nardosinone Nardosinone Nardosinone (Unstable Precursor) This compound This compound (Initial Degradation Product) Nardosinone->this compound  Peroxy Ring Opening (e.g., via heat, acid) OtherProducts Further Degradation Products (e.g., C12-norsesquiterpenoids) This compound->OtherProducts  Further Reactions (e.g., oxidation)

Caption: this compound as an intermediate from Nardosinone.

Quantitative Data Tables

Table 1: Example LC-MS/MS Parameters for Analysis of Related Compounds (Based on methods for Nardosinone, subject to optimization for this compound)

ParameterSettingReference
LC System
ColumnVenusil MP-C18 (50 x 2.1 mm, 5 µm)[1]
Mobile PhaseMethanol : 0.1% Formic Acid in Water (55:45, v/v)[1]
Flow Rate0.6 mL/min (Isocratic)[1]
Column Temp.40 °C[7]
Injection Vol.3-10 µL[12]
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Detection ModeSelected Reaction Monitoring (SRM)[1]
Drying GasNitrogen[12]
Capillary Voltage~3.0 kV[12]

Table 2: Method Validation Parameters from a Nardosinone Study (Illustrates typical performance metrics to target in a validated assay)

ParameterResultReference
Linearity Range9.60 - 320 ng/mL[1]
LLOQ9.60 ng/mL[1]
Intra-day Precision (RSD)< 12.3%[1]
Inter-day Precision (RSD)< 12.3%[1]
Accuracy (RE)Within ±9.0%[1]
Extraction RecoverySatisfactory[1]
Matrix EffectSatisfactory[1]
StabilitySatisfactory[1]

References

Technical Support Center: Enhancing the Bioavailability of Nardosinonediol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Nardosinonediol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for oral administration?

This compound, a sesquiterpenoid from Nardostachys jatamansi, is expected to have low aqueous solubility, similar to its precursor, nardosinone (B31660).[1][2] This poor solubility is a primary obstacle to achieving adequate oral bioavailability, as it limits the dissolution of the drug in the gastrointestinal fluids, a prerequisite for absorption.[3][4] Furthermore, the stability of related compounds like nardosinone is a concern, as it can degrade under certain conditions, which may also apply to this compound and affect its therapeutic efficacy.[1][5]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the poor solubility of this compound. These include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a higher dissolution rate.[6]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution by presenting it in an amorphous state.[6][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve the solubility and absorption of lipophilic drugs like this compound.[3][8]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6]

  • Phytosomes: Complexing this compound with phospholipids (B1166683) can improve its absorption and bioavailability.[9][10]

Q3: How can I assess the success of my formulation strategy in vitro?

In vitro evaluation is crucial for screening and optimizing this compound formulations. Key tests include:

  • Solubility Studies: To determine the increase in this compound's solubility in various media.

  • Dissolution Testing: To measure the rate and extent of drug release from the formulation in simulated gastric and intestinal fluids.

  • Particle Size and Zeta Potential Analysis: For nanoparticle-based formulations, to ensure optimal size and stability.

  • Entrapment Efficiency and Drug Loading: To quantify the amount of this compound successfully incorporated into the formulation.

Q4: Are there any known stability issues with this compound that I should be aware of during formulation development?

While specific stability data for this compound is limited, its precursor, nardosinone, is known to be unstable at high temperatures and in certain pH conditions.[1][5] It is advisable to handle this compound with care, avoiding excessive heat and light exposure during formulation processes. Stability studies of the final formulation under accelerated conditions (e.g., elevated temperature and humidity) are highly recommended to ensure its shelf-life.

Troubleshooting Guides

Issue 1: Low Entrapment Efficiency/Drug Loading in Nanoparticle Formulations
Potential Cause Troubleshooting Step
Poor solubility of this compound in the organic phase.Screen different organic solvents or solvent mixtures to improve solubilization.
Drug precipitation during the formulation process.Optimize the homogenization or sonication parameters (e.g., speed, time) to ensure rapid nanoparticle formation and drug entrapment.
Inappropriate ratio of drug to carrier.Vary the drug-to-carrier ratio to find the optimal loading capacity.
Leakage of the drug from the nanoparticles.Select a carrier with higher affinity for this compound or add a stabilizing agent to the formulation.
Issue 2: Particle Aggregation in Nanosuspensions
Potential Cause Troubleshooting Step
Insufficient stabilizer concentration.Increase the concentration of the surfactant or polymer stabilizer.
Inappropriate choice of stabilizer.Screen different types of stabilizers (e.g., non-ionic, ionic) to find one that provides better steric or electrostatic stabilization.
High drug concentration leading to instability.Reduce the concentration of this compound in the suspension.
Changes in temperature or pH during storage.Store the nanosuspension at a controlled temperature and pH.
Issue 3: Poor In Vitro Dissolution Rate
Potential Cause Troubleshooting Step
Incomplete amorphization in solid dispersions.Use a higher carrier-to-drug ratio or select a different polymer. Confirm the amorphous state using techniques like XRD or DSC.
Recrystallization of the drug upon storage.Incorporate a crystallization inhibitor into the formulation.
Insufficient particle size reduction.Optimize the milling or homogenization process to achieve a smaller particle size.
Formulation is not effectively wetting.Add a surfactant or a hydrophilic polymer to the formulation to improve wettability.

Data on Bioavailability Enhancement of Poorly Soluble Drugs

The following table summarizes the reported improvements in bioavailability for various poorly soluble drugs using different formulation technologies. While this data is not specific to this compound, it provides an indication of the potential enhancements that can be achieved.

DrugFormulation TechnologyFold Increase in Bioavailability (Relative to pure drug)Reference
Domperidone (B1670879)Piperine Phytosomes~79.5% increase in absorption[10]
ThymoquinoneNanostructured Lipid Carriers (NLCs)2.03 - 3.97[8]
CurcuminPhytosome (Meriva®)29[9]
PaeoniflorinCo-administration with Sinomenine>12[11]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC, or Soluplus®) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like UV-Vis spectroscopy, USP dissolution apparatus II, and XRD/DSC, respectively.

Protocol 2: Formulation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by High-Shear Homogenization and Ultrasonication
  • Lipid Phase Preparation: Melt the solid lipid (e.g., Compritol® 888 ATO) and liquid lipid (e.g., Oleic acid) at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve this compound in this lipid mixture.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween® 80, Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse emulsion.

  • Sonication: Immediately sonicate the coarse emulsion using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

  • Characterization: Analyze the NLCs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug release profile.

Visualizations

Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Initial Screening Initial Screening Formulation Optimization Formulation Optimization Initial Screening->Formulation Optimization Select lead formulations Physicochemical Tests Physicochemical Tests Formulation Optimization->Physicochemical Tests Characterize Scale-up Scale-up Pharmacokinetic Studies Pharmacokinetic Studies Scale-up->Pharmacokinetic Studies Animal studies Dissolution Studies Dissolution Studies Physicochemical Tests->Dissolution Studies Assess release Stability Assessment Stability Assessment Dissolution Studies->Stability Assessment Evaluate shelf-life Stability Assessment->Scale-up Promising formulation Pharmacodynamic Studies Pharmacodynamic Studies Pharmacokinetic Studies->Pharmacodynamic Studies Assess efficacy

Figure 1. A typical experimental workflow for the development and evaluation of this compound formulations.

Bioavailability_Enhancement_Strategy node_strategy node_strategy Poorly Soluble? Poorly Soluble? Yes Yes Poorly Soluble?->Yes this compound Thermally Labile? Thermally Labile? Yes->Thermally Labile? Yes_Labile Yes_Labile Thermally Labile?->Yes_Labile Yes No_Stable No_Stable Thermally Labile?->No_Stable No Lipid-Based (NLCs, SEDDS) Lipid-Based (NLCs, SEDDS) Yes_Labile->Lipid-Based (NLCs, SEDDS) Nanosuspension Nanosuspension Yes_Labile->Nanosuspension Solid Dispersion (Hot Melt) Solid Dispersion (Hot Melt) No_Stable->Solid Dispersion (Hot Melt) Particle Size Reduction (Milling) Particle Size Reduction (Milling) No_Stable->Particle Size Reduction (Milling) Signaling_Pathways cluster_formulation Formulation Strategies cluster_mechanism Mechanisms of Enhanced Absorption cluster_outcome Physiological Outcome Nanosuspension Nanosuspension Increased Surface Area Increased Surface Area Nanosuspension->Increased Surface Area Solid Dispersion Solid Dispersion Amorphous State Amorphous State Solid Dispersion->Amorphous State Lipid Formulation Lipid Formulation Improved Solubilization Improved Solubilization Lipid Formulation->Improved Solubilization Mucoadhesion Mucoadhesion Lipid Formulation->Mucoadhesion Enhanced Dissolution Enhanced Dissolution Increased Surface Area->Enhanced Dissolution Amorphous State->Enhanced Dissolution Improved Solubilization->Enhanced Dissolution Increased Permeability Increased Permeability Mucoadhesion->Increased Permeability Bioavailability Bioavailability Enhanced Dissolution->Bioavailability Increased Permeability->Bioavailability

References

Validation & Comparative

Pharmacokinetic Face-Off: Pure Nardosinonediol versus Herbal Extract of Nardostachys jatamansi

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of the pharmacokinetic profiles of pure Nardosinonediol (B1496119) and a whole herbal extract of Nardostachys jatamansi reveals significant differences in absorption and overall systemic exposure. This guide provides researchers, scientists, and drug development professionals with a concise overview of the key pharmacokinetic parameters, detailed experimental methodologies, and a proposed metabolic pathway for this bioactive sesquiterpenoid.

Executive Summary

Recent preclinical studies have highlighted disparities in the bioavailability of this compound when administered as a pure, isolated compound versus as a component of a traditional herbal extract. The data indicates that while the pure compound is absorbed more rapidly, its overall systemic exposure is lower compared to when it is delivered within the complex matrix of the herbal extract. These findings underscore the critical importance of formulation and the potential for synergistic or inhibitory interactions between phytochemicals within herbal preparations.

Data Presentation: A Comparative Look at Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound following oral administration of the pure compound and the Nardostachys jatamansi root extract (NR) in a rat model.

Pharmacokinetic ParameterPure this compound (ND)This compound in NR Extract
Tmax (Time to Maximum Plasma Concentration) 5.00 min[1][2]5.83 min[1][2]
AUC0-∞ (Area Under the Curve from time zero to infinity) 4.15 µg·min/mL[1][2]6.42 µg·min/mL[1][2]

Table 1: Comparative Pharmacokinetic Parameters of this compound

The data clearly demonstrates that while the time to reach maximum plasma concentration (Tmax) is slightly faster for the pure compound, the total drug exposure (AUC0-∞) is significantly higher when administered as part of the herbal extract[1][2].

Experimental Protocols

To ensure the reproducibility and clear interpretation of these findings, detailed experimental protocols are essential. The following sections outline the methodologies employed in the pharmacokinetic studies.

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (250-300g) were used for the in vivo studies. Animals were fasted overnight prior to dosing with free access to water.

  • Groups:

    • Group 1: Received pure this compound.

    • Group 2: Received Nardostachys jatamansi root extract.

  • Administration: Test substances were administered via oral gavage. The dosage of the herbal extract was calculated based on its this compound content to ensure an equivalent dose of the active compound was delivered to both groups.

Herbal Extract Preparation

The Nardostachys jatamansi root extract was prepared using an optimized ultrasound-assisted extraction (UAE) method. The dried and powdered roots of the plant were subjected to sonication for approximately 20 minutes with 70% ethanol (B145695) at a liquid-to-solid ratio of about 21:1[3]. The resulting extract was then filtered and concentrated under reduced pressure.

Blood Sample Collection and Processing
  • Time Points: Blood samples (approximately 0.2 mL) were collected from the jugular vein at predetermined intervals, including 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-administration.

  • Processing: Blood samples were immediately transferred to heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma was then stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

The concentration of this compound in rat plasma was determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[1][4][5].

  • Sample Preparation: Plasma samples were thawed and subjected to protein precipitation with acetonitrile (B52724). After vortexing and centrifugation, the supernatant was collected for analysis.

  • Chromatographic Separation: Separation was achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization. The transitions monitored were specific for this compound and an internal standard. The lower limit of quantification was established at 5 ng/mL[1][2].

Mandatory Visualizations

To further elucidate the experimental process and the potential metabolic fate of this compound, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Pure_ND Pure this compound Oral_Gavage Oral Gavage to Rats Pure_ND->Oral_Gavage Herbal_Extract Herbal Extract Herbal_Extract->Oral_Gavage Blood_Collection Serial Blood Collection Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Pharmacokinetic Study Experimental Workflow

proposed_metabolic_pathway cluster_absorption Intestinal Absorption cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Nardosinonediol_Lumen This compound (in Intestinal Lumen) Enterocyte Enterocyte Nardosinonediol_Lumen->Enterocyte Passive Diffusion & Active Transport Nardosinonediol_Liver This compound (in Hepatocyte) Enterocyte->Nardosinonediol_Liver Portal Circulation Pgp P-glycoprotein (Efflux) Enterocyte->Pgp Efflux back to lumen Phase_I Phase I Metabolism (Oxidation, Hydroxylation) Nardosinonediol_Liver->Phase_I Phase_II Phase II Metabolism (Glucuronidation, Sulfation) Phase_I->Phase_II Metabolites Metabolites Phase_I->Metabolites Phase_II->Metabolites Bile Bile Metabolites->Bile Urine Urine Metabolites->Urine CYP450 CYP450 Enzymes CYP450->Phase_I UGT_SULT UGTs & SULTs UGT_SULT->Phase_II

Proposed Metabolic Pathway for this compound

Discussion of Potential Signaling and Metabolic Pathways

The observed differences in the pharmacokinetics of pure this compound and the herbal extract may be attributed to several factors related to its metabolic and transport pathways. As a sesquiterpenoid, this compound is likely subject to metabolism by Cytochrome P450 (CYP) enzymes in the liver and intestines, which are responsible for Phase I oxidative reactions[6]. Subsequently, Phase II conjugation reactions, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would increase its water solubility to facilitate excretion.

Furthermore, the absorption and efflux of this compound across the intestinal epithelium may be influenced by transporters such as P-glycoprotein (P-gp)[7]. It is plausible that other constituents within the Nardostachys jatamansi extract could either inhibit these metabolic enzymes or efflux transporters, thereby increasing the bioavailability of this compound. Conversely, some compounds could enhance its absorption. This complex interplay of metabolic and transport processes likely accounts for the higher systemic exposure observed with the herbal extract. Further research is warranted to identify the specific constituents of Nardostachys jatamansi responsible for these effects and to fully elucidate the metabolic fate of this compound.

References

A Comparative Analysis of Nardosinonediol and Desoxo-narchinol A: Bioactivity, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on two prominent bioactive compounds, Nardosinonediol (B1496119) and desoxo-narchinol A, derived from Nardostachys jatamansi, has been compiled to provide researchers, scientists, and drug development professionals with a detailed analysis of their distinct pharmacological profiles. This guide summarizes their performance, supported by experimental data, to facilitate informed decisions in research and development.

This compound is primarily recognized for its anti-depressant and cardioprotective properties, while desoxo-narchinol A is noted for its potent anti-inflammatory and neuroprotective effects.[1] This comparative study delves into their respective mechanisms of action, quantitative biological activities, and the experimental protocols utilized to ascertain these effects.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for this compound and desoxo-narchinol A, highlighting their differing potencies and activities.

Table 1: Comparative Pharmacokinetic Parameters in Rats [1]

ParameterThis compound (Pure Compound)Desoxo-narchinol A (Pure Compound)
Tmax (min) 5.007.50
AUC0–∞ (μg min/mL) 6.42156.34

Table 2: Comparative Biological Activities

ActivityThis compoundDesoxo-narchinol A
Anti-inflammatory Data not availableInhibition of NO production (IC50: 4.6-21.6 μM)[2]
Antidepressant Enhances SERT activity (as part of total extract with EC50 of 31.63 μg/mL)[3]Potently enhances SERT activity[4]
Cardioprotective Implied activity through studies on N. chinensis extractsData not available
Neuroprotective Data not availableReduces pro-inflammatory cytokines in vivo (0.05-0.5 mg/kg)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and further investigation.

Anti-inflammatory Activity Assay (for Desoxo-narchinol A)

Cell Culture and Treatment: Murine peritoneal macrophages are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of desoxo-narchinol A for 1 hour before stimulation with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours.[5]

Nitric Oxide (NO) Production Assay: NO production in the culture supernatants is measured using the Griess reagent. The absorbance at 540 nm is measured with a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.[2]

Western Blot Analysis for p38 MAPK Phosphorylation: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-p38 MAPK and total p38 MAPK, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Antidepressant Activity Assay (Forced Swim Test)

Animals and Experimental Setup: Male ICR mice are used for the forced swim test. The apparatus consists of a transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.

Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded. A mouse is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water. Test compounds, including this compound, are administered intraperitoneally at specified doses 30-60 minutes before the test. A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Cardioprotective Activity Assay (Ischemia-Reperfusion Model)

Animal Model: Male Sprague-Dawley rats are anesthetized, and their hearts are excised and mounted on a Langendorff apparatus. The hearts are perfused with Krebs-Henseleit buffer.

Ischemia-Reperfusion Protocol: After a stabilization period, global ischemia is induced by stopping the perfusion for a specified duration (e.g., 30 minutes). This is followed by a period of reperfusion (e.g., 2 hours). This compound would be administered prior to ischemia or at the onset of reperfusion.

Assessment of Cardioprotection: Cardioprotective effects are assessed by measuring infarct size (using triphenyltetrazolium (B181601) chloride staining), cardiac functional parameters (e.g., left ventricular developed pressure, heart rate), and the release of cardiac enzymes like lactate (B86563) dehydrogenase (LDH) into the perfusate.

Serotonin (B10506) Transporter (SERT) Activity Assay

Cell Culture: HEK-293 cells stably expressing the human serotonin transporter (hSERT) are used.

SERT Uptake Assay: Cells are incubated with the test compound (e.g., this compound or desoxo-narchinol A) for a specified time. Subsequently, a fluorescent substrate for SERT (e.g., ASP+) is added, and the uptake is monitored using a fluorescence plate reader. An increase in fluorescence intensity inside the cells indicates enhanced SERT activity. The half-maximal effective concentration (EC50) for SERT enhancement can be calculated from the dose-response curve.[3]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound and desoxo-narchinol A are governed by their interactions with different cellular signaling pathways.

Desoxo-narchinol A: Anti-inflammatory Pathway

Desoxo-narchinol A exerts its anti-inflammatory effects primarily through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2][5] Upon stimulation by inflammatory agents like LPS, p38 MAPK is activated, leading to the downstream production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Desoxo-narchinol A intervenes by inhibiting the phosphorylation and activation of p38 MAPK, thereby suppressing the inflammatory cascade.[5]

Desoxo_narchinol_A_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKK3/6 TAK1->MKKs p38 p38 MAPK MKKs->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Cytokines Desoxo Desoxo-narchinol A Desoxo->p38

Caption: Anti-inflammatory pathway of desoxo-narchinol A via p38 MAPK inhibition.

This compound: Putative Cardioprotective and Antidepressant Pathways

While direct evidence is still emerging, the cardioprotective effects of Nardostachys chinensis extracts, which contain this compound, are linked to the activation of the PI3K/Akt and MEK/ERK signaling pathways. These pathways are crucial for cell survival and protection against ischemic injury.

The antidepressant activity of the plant extract has been associated with the enhancement of serotonin transporter (SERT) activity, which would increase serotonin levels in the synaptic cleft, a common mechanism for antidepressant drugs.[3]

Nardosinonediol_Pathways cluster_cardio Cardioprotective Pathway cluster_antidepressant Antidepressant Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK Akt Akt PI3K->Akt CellSurvival Cell Survival & Cardioprotection Akt->CellSurvival ERK ERK MEK->ERK ERK->CellSurvival Nardosinonediol_cardio This compound Nardosinonediol_cardio->PI3K Nardosinonediol_cardio->MEK Serotonin_pre Serotonin (presynaptic) SERT SERT Serotonin_pre->SERT Serotonin_post Serotonin (synaptic cleft) PostsynapticReceptor Postsynaptic Receptor Serotonin_post->PostsynapticReceptor NeuronalSignal Antidepressant Effect PostsynapticReceptor->NeuronalSignal Nardosinonediol_ad This compound Nardosinonediol_ad->SERT Workflow Start Start: Identify Bioactive Compounds (this compound & Desoxo-narchinol A) from Nardostachys jatamansi Pharmacokinetics Pharmacokinetic Profiling (Tmax, AUC) Start->Pharmacokinetics BioactivityScreening Biological Activity Screening Start->BioactivityScreening DataAnalysis Quantitative Data Analysis & Comparison Pharmacokinetics->DataAnalysis AntiInflammatory Anti-inflammatory Assays (LPS-induced NO production) BioactivityScreening->AntiInflammatory Antidepressant Antidepressant Assays (Forced Swim Test) BioactivityScreening->Antidepressant Cardioprotective Cardioprotective Assays (Ischemia-Reperfusion) BioactivityScreening->Cardioprotective p38_pathway p38 MAPK Pathway Analysis (Western Blot) AntiInflammatory->p38_pathway SERT_assay SERT Activity Assay Antidepressant->SERT_assay PI3K_ERK_pathway PI3K/Akt & MEK/ERK Pathway Analysis (inferred) Cardioprotective->PI3K_ERK_pathway Mechanism Mechanism of Action Studies Mechanism->DataAnalysis p38_pathway->Mechanism SERT_assay->Mechanism PI3K_ERK_pathway->Mechanism Conclusion Conclusion: Define Distinct Therapeutic Potentials DataAnalysis->Conclusion

References

Nardosinonediol: A Potential Novel Antidepressant Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antidepressant agents with improved efficacy and tolerability remains a critical area of research. Nardosinonediol (B1496119), a sesquiterpenoid compound derived from the plant Nardostachys jatamansi, has emerged as a potential candidate. This guide provides a comparative analysis of the preclinical evidence for the antidepressant-like effects of this compound and its source material, N. jatamansi, against established standard antidepressant drugs. While direct comparative studies on isolated this compound are limited, this guide synthesizes available data on the plant extract and its constituents to offer a preliminary efficacy comparison.

Comparative Efficacy in Preclinical Models

Standard preclinical models for assessing antidepressant activity include the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests measure the immobility time of rodents when placed in an inescapable stressful situation, with a reduction in immobility time indicating a potential antidepressant effect.

While specific data for isolated this compound is not yet available in the public domain, studies on the hydro-alcoholic and ethanolic extracts of Nardostachys jatamansi, which contains this compound, have demonstrated significant antidepressant-like activity.

Table 1: Comparison of Antidepressant-like Effects in Behavioral Tests

Treatment GroupTestSpeciesDoseOutcome (Compared to Control)Reference Standard Comparison
N. jatamansi Extract FST & TSTMice125, 250, 500 mg/kgSignificant dose-dependent decrease in immobility timeEfficacy of 500 mg/kg dose was comparable to fluoxetine (B1211875) (0.5 mg/kg)[1][2]
N. jatamansi Extract FST & TSTRats125, 300 mg/kgSignificant dose-dependent decrease in immobility timeShowed synergistic effect when combined with fluoxetine[1][2]
Fluoxetine (SSRI) FST & TSTRodents10-20 mg/kgSignificant decrease in immobility timeStandard positive control
Imipramine (TCA) FST & TSTRodents15-30 mg/kgSignificant decrease in immobility timeStandard positive control
Venlafaxine (SNRI) FSTRodents8-16 mg/kgSignificant decrease in immobility timeStandard positive control

Proposed Mechanisms of Action: A Comparative Overview

The therapeutic effects of standard antidepressants are primarily attributed to their modulation of monoaminergic neurotransmitter systems. Emerging evidence suggests that this compound and its related compounds may exert their effects through a combination of mechanisms, some of which may overlap with conventional drugs, while others may be unique.

Table 2: Comparison of Proposed Mechanisms of Action

Mechanism of ActionThis compound / N. jatamansi ConstituentsStandard Antidepressants (SSRIs, SNRIs, TCAs)
Monoamine Reuptake Inhibition Extracts of N. jatamansi have been shown to modulate the serotonin (B10506) transporter (SERT).Potent inhibition of serotonin (SSRIs, SNRIs, TCAs) and norepinephrine (B1679862) (SNRIs, TCAs) reuptake.
Monoamine Oxidase (MAO) Inhibition Some plant-derived compounds are known to inhibit MAO. While not directly confirmed for this compound, this is a potential mechanism.A primary mechanism for MAOI class of antidepressants.
Neuroinflammation Nardosinone, a related compound, exhibits anti-neuroinflammatory effects.Some antidepressants have demonstrated anti-inflammatory properties.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation The impact on the HPA axis is not yet elucidated.Chronic antidepressant treatment can normalize HPA axis hyperactivity.
Brain-Derived Neurotrophic Factor (BDNF) Expression The effect on BDNF expression is currently unknown.Many standard antidepressants increase BDNF levels, promoting neurogenesis and synaptic plasticity.
Dopaminergic System Modulation Nardosinone has been shown to regulate dopamine (B1211576) D2 receptors.[3]Some antidepressants, particularly bupropion, target the dopaminergic system.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. Based on the known effects of N. jatamansi extracts and the related compound nardosinone, a putative signaling pathway can be proposed.

G This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Modulation D2R Dopamine D2 Receptor This compound->D2R Regulation (inferred from Nardosinone) Neuroinflammation Decreased Neuroinflammation This compound->Neuroinflammation Potential Effect SynapticSerotonin Increased Synaptic Serotonin PostsynapticReceptor Postsynaptic 5-HT Receptors SynapticSerotonin->PostsynapticReceptor Activation NeuronalSurvival Increased Neuronal Survival & Plasticity PostsynapticReceptor->NeuronalSurvival D2R->NeuronalSurvival AntidepressantEffect Antidepressant Effect NeuronalSurvival->AntidepressantEffect

Caption: Proposed signaling pathway for the antidepressant effect of this compound.

Standard antidepressants, such as SSRIs, primarily act by blocking the serotonin transporter, leading to increased synaptic serotonin levels and subsequent downstream signaling that promotes neuronal plasticity.

G SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Inhibition SynapticSerotonin Increased Synaptic Serotonin PostsynapticReceptor Postsynaptic 5-HT Receptors SynapticSerotonin->PostsynapticReceptor Increased Activation SignalingCascades Intracellular Signaling Cascades (e.g., cAMP, Ca2+) PostsynapticReceptor->SignalingCascades GeneExpression Altered Gene Expression (e.g., CREB, BDNF) SignalingCascades->GeneExpression Neuroplasticity Increased Neuroplasticity & Neurogenesis GeneExpression->Neuroplasticity AntidepressantEffect Therapeutic Antidepressant Effect Neuroplasticity->AntidepressantEffect

Caption: Simplified signaling pathway for Selective Serotonin Reuptake Inhibitors (SSRIs).

Experimental Protocols

The following provides a general methodology for the key behavioral experiments cited in the preclinical evaluation of antidepressant candidates.

Forced Swim Test (FST)
  • Apparatus: A transparent cylindrical container (typically 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the rodent from touching the bottom or escaping.

  • Procedure: Mice or rats are individually placed in the cylinder for a 6-minute session. The duration of immobility (making only minimal movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.

  • Drug Administration: The test compound (e.g., N. jatamansi extract) or a standard antidepressant (e.g., fluoxetine) is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30-60 minutes).

  • Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Tail Suspension Test (TST)
  • Apparatus: A horizontal bar is placed at a height that allows a mouse to be suspended by its tail without touching any surfaces.

  • Procedure: The mouse's tail is attached to the bar using adhesive tape, approximately 1-2 cm from the tip. The duration of immobility (hanging passively without any movement) is recorded over a 6-minute period.

  • Drug Administration: Similar to the FST, the test compound or a standard antidepressant is administered prior to the test.

  • Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group.

G cluster_0 Preclinical Antidepressant Screening Workflow AnimalAcclimatization Animal Acclimatization (e.g., 1 week) GroupAllocation Random Allocation to Treatment Groups AnimalAcclimatization->GroupAllocation DrugAdministration Drug Administration (this compound, Standard Drug, Vehicle) GroupAllocation->DrugAdministration BehavioralTesting Behavioral Testing (Forced Swim Test / Tail Suspension Test) DrugAdministration->BehavioralTesting DataRecording Data Recording (Immobility Time) BehavioralTesting->DataRecording StatisticalAnalysis Statistical Analysis DataRecording->StatisticalAnalysis EfficacyConclusion Conclusion on Antidepressant Efficacy StatisticalAnalysis->EfficacyConclusion

Caption: General experimental workflow for preclinical antidepressant screening.

Conclusion

Preliminary evidence from studies on Nardostachys jatamansi extracts suggests that its constituents, including potentially this compound, possess significant antidepressant-like properties with an efficacy comparable to standard antidepressants in preclinical models. The proposed mechanisms of action, including modulation of the serotonin transporter and dopaminergic systems, indicate a potential for a multi-target antidepressant profile.

However, it is crucial to emphasize that these findings are based on the whole plant extract. Future research should focus on isolating this compound and conducting head-to-head comparative studies against standard antidepressants to definitively establish its efficacy and further elucidate its precise mechanisms of action. Such studies will be essential to determine the therapeutic potential of this compound as a novel treatment for depressive disorders.

References

Correlating In Vitro and In Vivo Efficacy of Nardosinonediol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nardosinonediol (B1496119), a bioactive sesquiterpenoid found in the medicinal plant Nardostachys jatamansi, has garnered interest for its potential therapeutic properties. While extensive research has been conducted on the crude extracts of N. jatamansi and its primary active constituent, nardosinone (B31660), specific data on the in vitro and in vivo effects of isolated this compound are less abundant. This guide provides a comparative analysis of the available experimental data for this compound and related compounds from N. jatamansi, offering insights into its potential pharmacological activities. Due to the limited direct research on this compound, this guide will draw comparisons from studies on nardosinone and other relevant compounds isolated from the same plant to infer potential mechanisms and effects.

Comparative Efficacy Data

The following tables summarize the quantitative data on the anti-inflammatory and neuroprotective effects of compounds isolated from Nardostachys jatamansi. It is important to note that direct data for this compound is sparse, and therefore, data from closely related compounds are presented to provide a comparative context.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundCell LineAssayIC50 / InhibitionReference
Nardosinone BV-2 microgliaLPS-induced NO productionIC50: 4.8 µM[1]
Desoxo-narchinol A Murine peritoneal macrophagesLPS-induced NO productionSignificant inhibition at 1, 5, 10 µM[2]
Nardochinoid B RAW264.7 macrophagesLPS-induced NO productionIC50: 16.2 µM[3]

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity

CompoundAnimal ModelAssayDosageEffectReference
Desoxo-narchinol A Murine endotoxin (B1171834) shockSurvival rate0.05, 0.1, 0.5 mg/kgDramatically reduced mortality[2]
Carnosic Acid & Carnosol MouseCarrageenan-induced hyperalgesia1-10 mg/kgDose-dependent anti-inflammatory and anti-nociceptive effects[4]

Table 3: In Vitro Neuroprotective Activity

CompoundCell LineAssayConcentrationEffectReference
Nardosinone PC12D cellsNeurite outgrowth enhancement0.1-100 µMEnhanced dbcAMP- and staurosporine-induced neurite outgrowth[5]
Stellettin B SH-SY5Y cells6-OHDA-induced cell death0.1 nMSignificantly protected against cell damage[2]
Carnosic Acid Primary cortical neuronsH2O2-induced damage0.1-10 µMProtected against cell damage[6]

Table 4: In Vivo Neuroprotective Activity

CompoundAnimal ModelAssayDosageEffectReference
Nardosinone MPTP-induced Parkinson's mouse modelTH-positive neuron lossNot specifiedMitigated the loss of dopaminergic neurons[5]
Carnosic Acid RatIschemia/reperfusion1.0 µM (in vitro)Reduced infarct volume by 52%[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo assays commonly used to assess anti-inflammatory and neuroprotective effects.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: RAW264.7 or BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Treatment: Animals are divided into groups and administered the test compound (e.g., this compound) or vehicle orally or intraperitoneally. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle-treated control group.

In Vitro Neuroprotection Assay: MTT Assay for Cell Viability
  • Cell Culture: SH-SY5Y neuroblastoma cells or primary neurons are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compound (e.g., this compound) for a specified duration.

  • Induction of Neurotoxicity: A neurotoxic agent such as 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H2O2), or glutamate (B1630785) is added to the cells to induce damage.

  • Incubation: The cells are incubated for a further 24-48 hours.

  • MTT Assay: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals formed are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways and Mechanisms of Action

While the direct molecular targets of this compound are not yet fully elucidated, studies on related compounds from N. jatamansi suggest that the anti-inflammatory and neuroprotective effects may be mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. Compounds from N. jatamansi have been shown to inhibit this pathway, thereby reducing inflammation.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound (Proposed) IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Dissociation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) This compound->IKK Inhibition NFkB_n NF-κB NFkB_n->Pro_inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of external stimuli, including stress and inflammation. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Activation of these pathways can lead to the production of inflammatory mediators. Several natural compounds have been found to exert their anti-inflammatory effects by inhibiting one or more of these MAPK pathways.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound (Proposed) This compound->MAPKK Inhibition

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The general workflow for investigating the therapeutic potential of a natural compound like this compound, from initial screening to preclinical evaluation, is outlined below.

Experimental_Workflow Start Start: Isolation of this compound from N. jatamansi In_Vitro In Vitro Studies Start->In_Vitro Anti_Inflammatory_Assay Anti-inflammatory Assays (NO, Cytokine production) In_Vitro->Anti_Inflammatory_Assay Neuroprotection_Assay Neuroprotection Assays (Cell Viability, Apoptosis) In_Vitro->Neuroprotection_Assay Mechanism_Study Mechanism of Action (Western Blot, PCR for NF-κB, MAPK pathways) In_Vitro->Mechanism_Study In_Vivo In Vivo Studies Anti_Inflammatory_Assay->In_Vivo Neuroprotection_Assay->In_Vivo Mechanism_Study->In_Vivo Animal_Models Disease Animal Models (e.g., LPS-induced inflammation, MPTP-induced neurodegeneration) In_Vivo->Animal_Models Toxicity_Study Toxicology Studies (Acute and Chronic) In_Vivo->Toxicity_Study Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo->Pharmacokinetics Conclusion Conclusion: Evaluation of Therapeutic Potential Animal_Models->Conclusion Toxicity_Study->Conclusion Pharmacokinetics->Conclusion

Caption: General experimental workflow for evaluating this compound.

References

A Comparative Analysis of Sesquiterpenoids from Nardostachys Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sesquiterpenoid profiles of different Nardostachys species, supported by experimental data. This analysis focuses on the chemical composition and potential therapeutic applications of these valuable natural compounds.

The genus Nardostachys, belonging to the Valerianaceae family, encompasses perennial herbs native to the Himalayan region. Species such as Nardostachys jatamansi and Nardostachys chinensis have been utilized for centuries in traditional medicine systems for their therapeutic properties, particularly in treating neurological and inflammatory disorders. The primary bioactive constituents responsible for these effects are sesquiterpenoids, a class of C15 terpenoids. This guide offers a comparative overview of the sesquiterpenoid composition of these species, details the experimental protocols for their analysis, and visualizes a key signaling pathway modulated by these compounds.

Comparative Analysis of Sesquiterpenoid Composition

The sesquiterpenoid profile of Nardostachys species is diverse, containing various chemical scaffolds, including nardosinone-type, aristolane-type, and guaiane-type sesquiterpenoids. While both N. jatamansi and N. chinensis share some common constituents, the quantitative distribution of these compounds can differ, influencing their pharmacological profiles.

Volatile Sesquiterpenoids

A comparative analysis of the volatile components of Nardostachys chinensis and Nardostachys grandiflora (a synonym for N. jatamansi) using solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS) revealed distinct profiles. The major volatile constituents of N. chinensis were identified as β-maaliene, 9-aristolene, calarene, and patchouli alcohol. In contrast, N. grandiflora was characterized by higher relative contents of aromadendrene, cubeb-11-ene, epi-α-selinene, spirojatamol, and valeranone.[1]

Table 1: Comparative Abundance of Major Volatile Sesquiterpenoids in Nardostachys Species

SesquiterpenoidNardostachys chinensis (Relative Peak Area %)Nardostachys grandiflora (Relative Peak Area %)
β-MaalieneMajorMinor
9-AristoleneMajorMinor
CalareneMajorMinor
Patchouli alcoholMajorMinor
AromadendreneMinorMajor
Cubeb-11-eneMinorMajor
epi-α-SelineneMinorMajor
SpirojatamolMinorMajor
ValeranoneMinorMajor

Source: Adapted from a study on volatile components of Nardostachys rhizomes.[1]

Non-Volatile Sesquiterpenoids

The non-volatile fraction of Nardostachys extracts is rich in nardosinone-type sesquiterpenoids, which are considered key bioactive markers. Quantitative analysis of N. jatamansi using ultra-high-performance liquid chromatography (UPLC) has determined the content of several major nardosinone-type sesquiterpenoids in its roots and rhizomes.[2][3] While direct comparative quantitative studies with N. chinensis in a single report are limited, other studies have confirmed the presence of these compounds in N. chinensis.[4][5]

Table 2: Content of Major Non-Volatile Sesquiterpenoids in the Rhizomes of Nardostachys jatamansi

SesquiterpenoidContent (mg/g dry weight)
NardosinonePresent (Major constituent)
IsonardosinonePresent
Kanshone CPresent

Source: Data compiled from UPLC analysis of N. jatamansi.[2][3] The presence of these compounds has also been confirmed in N. chinensis, though direct comparative quantitative data from the same study is not available.

Experimental Protocols

The analysis and isolation of sesquiterpenoids from Nardostachys species involve a series of well-established phytochemical techniques.

Extraction of Sesquiterpenoids
  • Plant Material : Dried and powdered rhizomes of Nardostachys species are used for extraction.

  • Solvent Extraction : Maceration or Soxhlet extraction is commonly employed using solvents of varying polarity, such as methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol (1:1).[6]

  • Fractionation : The crude extract is then subjected to fractionation using solvent-solvent partitioning with immiscible solvents like n-hexane, ethyl acetate, and water to separate compounds based on their polarity.[6]

Isolation and Purification

Individual sesquiterpenoids are isolated from the fractions using various chromatographic techniques:

  • Column Chromatography : Silica gel or Sephadex LH-20 column chromatography is used for the initial separation of compounds.

  • High-Performance Liquid Chromatography (HPLC) : Preparative or semi-preparative HPLC with a C18 column is a key step for the final purification of individual sesquiterpenoids.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for the analysis of volatile sesquiterpenoids.

  • Sample Preparation : Essential oil is typically obtained by hydrodistillation of the plant material.

  • GC Conditions : A capillary column (e.g., HP-5MS) is used with helium as the carrier gas. The oven temperature is programmed to ramp from an initial low temperature (e.g., 60°C) to a final high temperature (e.g., 240°C) to separate the various volatile components.

  • MS Conditions : Electron ionization (EI) at 70 eV is used, and the mass spectra are recorded over a mass range of m/z 40-500. Compound identification is achieved by comparing the mass spectra and retention indices with those of authentic standards and library databases (e.g., NIST, Wiley).

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a powerful technique for the quantitative analysis of non-volatile sesquiterpenoids.

  • Sample Preparation : The dried extract is dissolved in a suitable solvent (e.g., methanol) and filtered before injection.

  • Chromatographic Conditions : A C18 column is typically used with a gradient elution system. The mobile phase often consists of a mixture of water with an acidifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

  • Detection : A photodiode array (PDA) detector is commonly used for quantification at a specific wavelength (e.g., 254 nm).[6]

  • Quantification : Calibration curves are generated using pure standards of the sesquiterpenoids of interest to determine their concentrations in the plant extracts.[6]

Mandatory Visualizations

Signaling Pathway Diagram

Many sesquiterpenoids from Nardostachys species exhibit potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6] The following diagram illustrates the mechanism of this inhibition.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Releases Nardostachys_Sesquiterpenoids Nardostachys Sesquiterpenoids Nardostachys_Sesquiterpenoids->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by Nardostachys sesquiterpenoids.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the comparative analysis of sesquiterpenoids in Nardostachys species.

Experimental_Workflow cluster_collection Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Chemical Analysis cluster_data Data Processing Plant_Material_A N. jatamansi (Rhizomes) Drying_Grinding Drying & Grinding Plant_Material_A->Drying_Grinding Plant_Material_B N. chinensis (Rhizomes) Plant_Material_B->Drying_Grinding Extraction Solvent Extraction (e.g., Methanol) Drying_Grinding->Extraction Fractionation Solvent Partitioning (Hexane, EtOAc, H2O) Extraction->Fractionation GCMS_Analysis GC-MS Analysis (Volatiles) Fractionation->GCMS_Analysis UPLC_Analysis UPLC-PDA Analysis (Non-volatiles) Fractionation->UPLC_Analysis Data_Processing Peak Identification & Quantification GCMS_Analysis->Data_Processing UPLC_Analysis->Data_Processing Comparative_Analysis Comparative Analysis Data_Processing->Comparative_Analysis

Caption: A generalized experimental workflow for comparative sesquiterpenoid analysis.

References

A Head-to-Head Comparison of Nardosinonediol Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of various methods for extracting Nardosinonediol, a bioactive sesquiterpenoid found in Nardostachys jatamansi. The selection of an appropriate extraction technique is a critical step that significantly influences the yield, purity, and overall efficiency of isolating this valuable compound. This document outlines the principles, protocols, and performance of conventional and modern extraction techniques, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis of Extraction Techniques

While direct head-to-head comparative data for this compound yield across all methods is limited in the current literature, the following table summarizes the performance of different extraction techniques based on total extract yield and their impact on the recovery of sesquiterpenoids from Nardostachys jatamansi. It is important to note that the optimal method for maximizing this compound content may differ from the one that provides the highest total extract yield.

Extraction TechniquePrincipleSolvent(s)Key ParametersTotal Extract Yield (%)Sesquiterpene RecoveryAdvantagesDisadvantages
Maceration Soaking plant material in a solvent to allow for the diffusion of soluble compounds.95% Ethanol (B145695)Room temperature, 72 hoursNot specifiedBaselineSimple, low cost, minimal equipmentTime-consuming, lower efficiency
Soxhlet Extraction Continuous extraction with a cycling solvent.EthanolBoiling point of solvent, continuous cyclesNot specifiedGoodExhaustive extractionTime-consuming, potential for thermal degradation of compounds
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.70% EthanolSonication time: ~20 min, Liquid/solid ratio: ~21:1Higher than SoxhletSignificant increase in jatamansone, spirojatamol, and globulol[1]Rapid, efficient, reduced solvent consumptionRequires specialized equipment
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and plant material, causing cell rupture.Not specifiedPower: 187.04 W, Temperature: 90°C, Time: 20 minHigher than macerationNot specified for this compoundVery rapid, high efficiency, reduced solvent consumptionRequires specialized microwave equipment, potential for localized overheating
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as the extraction solvent.Supercritical CO2Pressure: 300 bar, Temperature: 50°C6.06 ± 1.79[2]Good for volatile sesquiterpenesGreen solvent, high selectivity, solvent-free extractHigh initial equipment cost, may not be efficient for polar compounds

Experimental Protocols

Plant Material Preparation
  • Source: Rhizomes of Nardostachys jatamansi.

  • Preparation: Air-dry the rhizomes at room temperature. Once dried, grind them into a coarse powder (e.g., 40-60 mesh).

Extraction Protocols
  • Place 100 g of powdered N. jatamansi rhizomes into a sealed container.

  • Add 1 L of 95% ethanol (1:10 w/v ratio).

  • Allow the mixture to stand at room temperature for 72 hours with occasional agitation.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Place 10 g of powdered N. jatamansi rhizomes in an extraction vessel.

  • Add 210 mL of 70% ethanol (liquid/solid ratio of 21:1).[1]

  • Perform sonication for approximately 20 minutes using a probe ultrasonicator.[1]

  • After extraction, filter the mixture and concentrate the solvent to obtain the crude extract.

  • Place 10 g of powdered N. jatamansi rhizomes in a microwave-transparent vessel.

  • Add a suitable solvent (e.g., ethanol) at a specified solvent-to-solid ratio.

  • Set the microwave parameters to the optimized conditions: 187.04 W power and a temperature of 90°C.

  • Irradiate the mixture for 20 minutes.

  • After the extraction is complete and the vessel has cooled, filter the extract and remove the solvent under reduced pressure.

  • Place 100 g of powdered N. jatamansi rhizomes into a 5-liter extraction vessel of a supercritical fluid extractor.[2]

  • Seal the extraction vessel and set the extraction conditions to a pressure of 300 bar and a temperature of 50°C.[2]

  • Set the cyclone separators to 50–60 bar at -10°C (CS1) and 10–20 bar at +5°C (CS2).[2]

  • Pump liquid CO2 into the system until equilibrium is achieved and the extraction begins.

  • Collect the volatile concentrate from the separators.

Purification of this compound

The crude extracts obtained from the above methods can be further purified to isolate this compound using column chromatography.

  • Preparation of the Column:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.

    • A typical gradient could be:

      • 100% Hexane

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • ...and so on, up to 100% Ethyl Acetate.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a pure spot corresponding to a this compound standard.

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

Quantification of this compound

The concentration of this compound in the extracts and purified fractions can be determined using High-Performance Liquid Chromatography (HPLC).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and water is typically used.

  • Detection: UV detection at a specific wavelength (to be determined based on the UV absorbance maximum of this compound).

  • Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the samples is then determined by comparing their peak areas to the calibration curve.

Visualization of Experimental Workflows

Extraction_Workflow cluster_start Starting Material cluster_methods Extraction Methods cluster_purification Purification & Analysis Nardostachys jatamansi\nRhizomes Nardostachys jatamansi Rhizomes Maceration Maceration Nardostachys jatamansi\nRhizomes->Maceration Powdered Material UAE UAE Nardostachys jatamansi\nRhizomes->UAE Powdered Material MAE MAE Nardostachys jatamansi\nRhizomes->MAE Powdered Material SFE SFE Nardostachys jatamansi\nRhizomes->SFE Powdered Material Crude Extract Crude Extract Maceration->Crude Extract UAE->Crude Extract MAE->Crude Extract SFE->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound HPLC HPLC Pure this compound->HPLC Quantification

Caption: Generalized workflow for the extraction and purification of this compound.

Purification_Workflow Crude Extract Crude Extract Silica Gel Column Silica Gel Column Crude Extract->Silica Gel Column Loading Fraction Collection Fraction Collection Silica Gel Column->Fraction Collection Solvent Gradient\n(Hexane -> Ethyl Acetate) Solvent Gradient (Hexane -> Ethyl Acetate) Solvent Gradient\n(Hexane -> Ethyl Acetate)->Silica Gel Column Elution TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pure Fractions Combined Pure Fractions Combined TLC Analysis->Pure Fractions Combined Pooling Evaporation Evaporation Pure Fractions Combined->Evaporation Purified this compound Purified this compound Evaporation->Purified this compound

Caption: Detailed workflow for the column chromatography purification of this compound.

References

Validating the Molecular Targets of Nardosinonediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nardosinonediol (B1496119), a sesquiterpenoid compound found in the medicinal plant Nardostachys jatamansi, has garnered interest for its potential therapeutic properties, including anti-depressant and cardioprotective effects[1]. As a natural degradation product of the more extensively studied Nardosinone, this compound presents a compelling case for further investigation into its mechanism of action[2][3]. This guide provides a comparative overview of this compound and Nardosinone, summarizing the available biological and pharmacokinetic data. Due to the limited research on the specific molecular targets of this compound, this guide also proposes potential targets based on the known pathways of Nardosinone and outlines experimental protocols for their validation.

Comparative Analysis of this compound and Nardosinone

While direct molecular target validation for this compound is not yet available in the scientific literature, a comparison with the structurally related compound Nardosinone can offer valuable insights. Nardosinone has been shown to interact with several key signaling pathways, and it is plausible that this compound may share some of these targets.

FeatureThis compoundNardosinone
Reported Biological Activities Anti-depressant, Cardioprotective[1]Neuroprotective, Anti-inflammatory, Cardioprotective, Enhancer of neurite outgrowth[4][5]
Known Molecular Pathways Not yet elucidatedMAP kinase-dependent and -independent pathways, cAMP/PKA signaling pathway, AKT/mTOR signaling pathway[5][6]
Pharmacokinetic Data (in rats, oral administration) Tmax (pure compound): 5.00 minAUC₀-∞ (pure compound): 6.42 µg min/mL[1]Not directly available in the provided search results, but pharmacokinetic studies have been conducted[4].

Proposed Molecular Targets for this compound

Based on the known activities of Nardosinone, the following signaling pathways are proposed as potential targets for this compound. These hypotheses require experimental validation.

  • MAP Kinase (MAPK) Pathway: Given Nardosinone's role in enhancing neurite outgrowth through the MAPK pathway, this compound's potential neuroprotective effects could be mediated through similar mechanisms[6].

  • cAMP/PKA Signaling Pathway: Nardosinone's cardioprotective effects have been linked to the cAMP/PKA pathway. This compound's reported cardioprotective activity suggests it might also modulate this pathway[5].

  • AKT/mTOR Signaling Pathway: This pathway is crucial for cell survival and proliferation. Nardosinone's influence on this pathway in the context of neuroinflammation suggests a potential target for investigation for this compound.

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to validate the potential molecular targets of this compound.

Western Blotting for MAPK and AKT/mTOR Pathway Activation
  • Objective: To determine if this compound affects the phosphorylation status of key proteins in the MAPK (e.g., ERK1/2) and AKT/mTOR (e.g., AKT, mTOR) signaling pathways.

  • Methodology:

    • Cell Culture and Treatment: Culture appropriate cell lines (e.g., PC12 for neuronal studies, H9c2 for cardiomyocytes) to 70-80% confluency. Treat cells with varying concentrations of this compound for specific time points. Include a vehicle control and a positive control (e.g., a known activator of the pathway).

    • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

    • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK1/2, ERK1/2, p-AKT, AKT) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Kinase Activity Assay
  • Objective: To directly measure the effect of this compound on the enzymatic activity of specific kinases (e.g., PKA, MEK).

  • Methodology:

    • Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Reaction: In a multi-well plate, combine the recombinant kinase, its specific substrate, ATP, and varying concentrations of this compound. Include a known inhibitor as a positive control.

    • Incubation: Incubate the reaction mixture at 30°C for the time specified in the kit protocol.

    • Signal Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each concentration of this compound.

cAMP Assay
  • Objective: To determine if this compound modulates intracellular levels of cyclic AMP (cAMP).

  • Methodology:

    • Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound. Include a positive control such as Forskolin to stimulate cAMP production.

    • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., a competitive ELISA-based kit).

    • ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves incubating the cell lysate with a cAMP-HRP conjugate and an anti-cAMP antibody in a pre-coated plate.

    • Signal Detection: Add the substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve.

Visualizing Pathways and Workflows

To aid in the conceptualization of this compound's potential mechanisms and the experimental approach to their validation, the following diagrams are provided.

G cluster_0 Proposed this compound Signaling Pathways cluster_1 MAPK Pathway cluster_2 cAMP/PKA Pathway cluster_3 AKT/mTOR Pathway This compound This compound MEK MEK This compound->MEK ? AC AC This compound->AC ? PI3K PI3K This compound->PI3K ? ERK ERK MEK->ERK Neuronal_Differentiation Neuronal_Differentiation ERK->Neuronal_Differentiation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cardioprotection Cardioprotection PKA->Cardioprotection AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival

Caption: Proposed signaling pathways for this compound.

G cluster_workflow Experimental Workflow for Target Validation A Hypothesize Target Pathways (based on Nardosinone data) B Cell Line Selection (e.g., Neuronal, Cardiomyocyte) A->B C This compound Treatment (Dose-response and time-course) B->C D Western Blotting (Phospho-protein analysis) C->D E Kinase Assays (Direct enzyme activity) C->E F cAMP/Functional Assays C->F G Data Analysis and Target Confirmation D->G E->G F->G

Caption: Workflow for validating this compound's targets.

References

Safety Operating Guide

Navigating the Safe Disposal of Nardosinonediol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of Nardosinonediol

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior and potential interactions.

PropertyValueSource
Molecular FormulaC15H24O3PubChem[1]
Molecular Weight252.35 g/mol PubChem[1]
Melting Point141-143 °CChemicalBook[2]
Boiling Point (Predicted)397.4 ± 35.0 °CChemicalBook[2]
Density (Predicted)1.11 ± 0.1 g/cm3 ChemicalBook[2]

Experimental Protocols: Disposal Procedures

The following procedures are based on standard practices for handling laboratory chemicals where full hazard data is not available. It is imperative to treat this compound with caution.

1. Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield as described by OSHA.[3]

  • Hand Protection: Compatible chemical-resistant gloves.[3]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If working with fine powders or creating aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3]

2. Spill Management:

In the event of a spill:

  • Ventilate the area.

  • Contain the spill: Use absorbent pads or other suitable materials to contain the spill.

  • Collect the spilled material: Carefully sweep or scoop up solid material, or absorb liquids. Place the collected material into a suitable, labeled, and closed container for disposal.[3]

  • Clean the area: Thoroughly clean the contaminated surface with an appropriate solvent, followed by soap and water.

  • Dispose of contaminated materials: All materials used for cleanup should be placed in the hazardous waste container.

3. Waste Disposal:

  • Waste Classification: As the toxicological properties of this compound have not been thoroughly investigated, it should be treated as hazardous waste.

  • Containerization: Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and appropriate container.

  • Disposal Route: Dispose of the waste through an approved waste disposal plant. Do not allow the substance to enter drains or the environment.[3]

  • Institutional Guidelines: Always follow your institution's specific guidelines for chemical waste disposal and consult with your Environmental Health and Safety (EHS) department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Spill cluster_disposal Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Handle Compound Handle Compound Don PPE->Handle Compound Spill Occurs? Spill Occurs? Handle Compound->Spill Occurs? Contain & Clean Spill Contain & Clean Spill Spill Occurs?->Contain & Clean Spill Yes Collect for Disposal Collect for Disposal Spill Occurs?->Collect for Disposal No Package Spill Waste Package Spill Waste Contain & Clean Spill->Package Spill Waste Package Spill Waste->Collect for Disposal Label Waste Container Label Waste Container Collect for Disposal->Label Waste Container Store Temporarily Store Temporarily Label Waste Container->Store Temporarily Contact EHS Contact EHS Store Temporarily->Contact EHS Final Disposal Final Disposal Contact EHS->Final Disposal

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: The information provided here is intended as a guide for trained laboratory personnel. A comprehensive risk assessment should be conducted before handling this compound. Always consult your institution's specific safety protocols and your Environmental Health and Safety office for guidance. The toxicological properties of this material have not been thoroughly investigated.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.